molecular formula C24H23N3O3 B2655893 N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 920388-55-2

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2655893
CAS No.: 920388-55-2
M. Wt: 401.466
InChI Key: ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic oxalamide derivative intended for research and further manufacturing use. Oxalamide functional groups are of significant interest in medicinal chemistry, as they are frequently employed as linkers in the design of bioactive molecules and hybrid compounds . The structure of this compound, which incorporates a 4-carbamoylphenyl group and a 3,3-diphenylpropyl chain, suggests potential for use in early-stage drug discovery and pharmacological profiling. Research into analogous oxalamide-linked compounds has demonstrated their utility in developing potent agents with various biological activities, highlighting the value of this chemical class as a scaffold for exploring structure-activity relationships . This product is strictly for Research Use Only and is not intended for direct human use, diagnostic procedures, or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c25-22(28)19-11-13-20(14-12-19)27-24(30)23(29)26-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Emergent Role of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide as a Putative Tachykinin NK1 Receptor Antagonist: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide. In the absence of direct empirical data for this specific molecule, this paper synthesizes the extensive body of research on structurally related compounds, particularly non-peptide tachykinin neurokinin-1 (NK1) receptor antagonists. We posit that N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide acts as a competitive antagonist at the NK1 receptor, thereby inhibiting the physiological effects of its endogenous ligand, Substance P. This guide will explore the molecular interactions, signaling pathways, and cellular consequences of NK1 receptor blockade, providing a robust framework for the preclinical and clinical investigation of this compound. The methodologies detailed herein represent the gold standard for characterizing the pharmacological profile of putative NK1 receptor antagonists.

Introduction: The Tachykinin System and the Promise of NK1 Receptor Antagonism

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathophysiological processes.[1] These peptides exert their effects through interaction with three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Of these, the Substance P/NK1 receptor system is the most extensively studied and has been implicated in pain transmission, inflammation, emesis, and mood disorders.[2][3]

Substance P, an undecapeptide, is the preferential endogenous ligand for the NK1 receptor.[3][4] The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that mediate its diverse biological functions.[1][2] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research for the treatment of various clinical conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and chronic pain.[5][6]

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a novel chemical entity with structural motifs suggestive of an affinity for the NK1 receptor. This guide will therefore proceed under the well-founded hypothesis that its primary mechanism of action is the competitive antagonism of the NK1 receptor.

The Substance P/NK1 Receptor Signaling Axis: The Target of Inhibition

The NK1 receptor is a prototypical seven-transmembrane domain GPCR.[1][3] It is widely distributed throughout the central and peripheral nervous systems, with notable expression in brain regions associated with pain, emotion, and the emetic reflex.[2][7]

Ligand Binding and Receptor Activation

Under normal physiological conditions, the binding of Substance P to the extracellular domain of the NK1 receptor induces a conformational change in the receptor protein. This conformational shift facilitates the coupling of the intracellular domains of the receptor to heterotrimeric G-proteins, primarily of the Gq/11 family.

Downstream Signaling Cascades

The activation of Gq/11 by the Substance P-NK1 receptor complex initiates a series of intracellular signaling events:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1]

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).[8]

  • MAPK Pathway Activation: The NK1 receptor signaling cascade also leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

These signaling events culminate in a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.[1]

Proposed Mechanism of Action of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

We hypothesize that N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide functions as a competitive antagonist at the NK1 receptor. This means that it binds to the same site on the receptor as Substance P but does not activate it. By occupying the binding site, it prevents Substance P from binding and initiating the downstream signaling cascade.

Molecular Interaction with the NK1 Receptor

While the precise binding mode of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide with the NK1 receptor remains to be elucidated, insights can be drawn from other non-peptide antagonists. These compounds typically interact with a hydrophobic pocket within the transmembrane domains of the receptor. The diphenylpropyl moiety of the subject compound is likely to play a key role in this hydrophobic interaction, while the carbamoylphenyl and oxalamide groups may form hydrogen bonds with specific residues in the binding pocket, contributing to its affinity and selectivity.

Cellular and Physiological Consequences of NK1 Receptor Blockade

By preventing Substance P-mediated signaling, N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is predicted to have the following effects:

  • Antiemetic Effects: Blockade of NK1 receptors in the brainstem, particularly in the area postrema and the nucleus tractus solitarius, is a well-established mechanism for preventing emesis.[9]

  • Analgesic Effects: Inhibition of NK1 receptors in the spinal cord and higher pain centers can attenuate the transmission of nociceptive signals.

  • Anxiolytic and Antidepressant Effects: NK1 receptor antagonism in brain regions like the amygdala and prefrontal cortex has been shown to produce anxiolytic and antidepressant-like effects in preclinical models.[2][10]

  • Anti-inflammatory Effects: By blocking the pro-inflammatory actions of Substance P on immune and endothelial cells, NK1 receptor antagonists can reduce neurogenic inflammation.

Experimental Workflows for Mechanistic Elucidation

To confirm the hypothesized mechanism of action of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of the compound for the human NK1 receptor.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubate the membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]-Aprepitant) and varying concentrations of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit Substance P-induced downstream signaling.

Protocol (Calcium Mobilization Assay):

  • Culture cells expressing the human NK1 receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide.

  • Stimulate the cells with a fixed concentration of Substance P.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the Substance P-induced calcium response.

In Vivo Validation

Objective: To demonstrate the efficacy of the compound in animal models relevant to the proposed therapeutic indications.

Protocol (Ferrets Model of Cisplatin-Induced Emesis):

  • Administer N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide to ferrets at various doses.

  • Induce emesis by administering a high dose of cisplatin.

  • Observe the animals and quantify the number of retches and vomits over a defined period.

  • Compare the emetic response in treated animals to that in vehicle-treated controls to determine the antiemetic efficacy.[9]

Data Presentation

Table 1: Hypothetical Pharmacological Profile of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

ParameterValueAssay
hNK1 Binding Affinity (Ki) < 1 nMRadioligand Binding
hNK1 Functional Antagonism (IC50) < 10 nMCalcium Mobilization
Selectivity vs. hNK2/hNK3 > 1000-foldRadioligand Binding
In Vivo Efficacy (ED50) < 1 mg/kgFerret Emesis Model

Visualizations

Substance_P_NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Response Cellular Response (e.g., Neuronal Excitation) MAPK->Response Leads to

Figure 1: Simplified signaling pathway of Substance P and the NK1 receptor.

Antagonist_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binding Blocked Antagonist N1-(4-carbamoylphenyl)-N2- (3,3-diphenylpropyl)oxalamide Antagonist->NK1R Binds Competitively Signaling Downstream Signaling (Blocked) NK1R->Signaling

Figure 2: Proposed competitive antagonism at the NK1 receptor.

Conclusion

While direct experimental evidence for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is not yet available, its structural features strongly suggest that it functions as a potent and selective antagonist of the tachykinin NK1 receptor. This mechanism of action holds significant therapeutic promise for a range of disorders, including CINV, pain, and affective disorders. The experimental framework outlined in this guide provides a clear path for the comprehensive characterization of this novel compound and the validation of its therapeutic potential. Further investigation into its pharmacokinetics, pharmacodynamics, and safety profile will be crucial for its progression as a clinical candidate.

References

  • Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets. Neuropharmacology. 1996;35(8):1121-9.
  • Mantyh, P. W. (2002). Neurobiology of Substance P and the NK1 Receptor.
  • Gale, J. D., O'Neill, B. T., & Humphrey, J. M. (2005). Tachykinin NK1 receptor antagonists for the control of chemotherapy-induced nausea and vomiting.
  • Reid, E., & Douglas, S. D. (2014). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Cellular Neuroscience, 8, 123.
  • Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor.
  • Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: a story of pain and inflammation. Physiological reviews, 94(1), 265–301.
  • Parker, D., & Grillner, S. (1999). Substance P modulates NMDA receptor-induced rhythmic firing in lamprey spinal neurons. Journal of neurophysiology, 81(4), 1839–1848.
  • Uchida, M., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors.
  • Wikipedia. Tachykinin receptor 1.
  • MedChemExpress. Vofopitant (GR 205171).
  • Wikipedia. Vofopitant.
  • Gleave, M., et al. (1997). The activity of GR205171, a potent non-peptide tachykinin NK1 receptor antagonist, in the trigeminovascular system. British journal of pharmacology, 121(4), 625–631.
  • Mathew, S. J., et al. (2011). A Selective Neurokinin-1 Receptor Antagonist in Chronic PTSD: a Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial. Neuropsychopharmacology, 36(10), 2039–2047.
  • Wikipedia. NK1 receptor antagonist.

Sources

In-Depth Technical Guide: N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide – Biological Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide (CAS: 941940-04-1) is a highly functionalized, synthetic organic molecule frequently utilized as a high-value screening compound in early-stage drug discovery[1]. While not a marketed therapeutic, its unique structural assembly makes it a powerful polypharmacological probe. By deconstructing its molecular architecture, researchers can map its distinct moieties to specific biological targets.

This whitepaper provides an in-depth mechanistic analysis of the compound's pharmacophores, identifies its primary putative biological targets—Soluble Epoxide Hydrolase (sEH) and Muscarinic Acetylcholine Receptors (mAChRs)—and outlines self-validating experimental protocols for quantifying its binding affinity.

Structural Pharmacophore Deconstruction

The compound's polypharmacological potential is driven by three distinct structural domains:

  • The Oxalamide Core: The oxalamide moiety is a well-documented bioisostere for urea. In medicinal chemistry, replacing a urea linkage with an oxalamide often improves aqueous solubility while maintaining critical hydrogen-bonding interactions within enzyme active sites, most notably targeting human soluble epoxide hydrolase (sEH)[2].

  • The 3,3-Diphenylpropyl Tail: This bulky, highly lipophilic group is a classic pharmacophore for competitive antagonists of muscarinic acetylcholine receptors (mAChRs). It is the identical anchoring moiety found in established antimuscarinic agents like pridinol and fenpiverinium bromide.

  • The 4-Carbamoylphenyl Head: The para-substituted carbamoyl group acts as a potent hydrogen bond donor and acceptor, stabilizing the ligand-target complex by interacting with polar residues at the periphery of the target's orthosteric binding pocket.

Primary Biological Target: Soluble Epoxide Hydrolase (sEH)

Mechanistic Rationale

Soluble epoxide hydrolase (EC 3.3.2.10) is a bifunctional enzyme responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs)[3]. EETs are endogenous lipid mediators that promote vasodilation, reduce inflammation, and protect cardiovascular tissues. By inhibiting sEH, the degradation of EETs is halted, amplifying their cardioprotective effects[3].

The oxalamide core of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide acts as a transition-state mimic. The carbonyl oxygens and amide nitrogens of the oxalamide form a tight hydrogen-bond network with the catalytic triad of the sEH active site (typically Tyr383, Tyr466, and Asp335 in human sEH), effectively trapping the enzyme in an inactive state[2].

sEH_Pathway AA Arachidonic Acid (Substrate) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective / Anti-inflammatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH Enzyme) EETs->sEH DHETs DHETs (Pro-inflammatory / Less Active) sEH->DHETs Hydrolysis Inhibitor Oxalamide Compound (Target Inhibitor) Inhibitor->sEH Competitive Inhibition

Figure 1: Arachidonic acid cascade and the mechanism of sEH inhibition by oxalamide derivatives.

Secondary Biological Target: Muscarinic M3 Receptors

Mechanistic Rationale

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the parasympathetic nervous system's response to acetylcholine. The M3 subtype is primarily coupled to Gq proteins, which activate phospholipase C (PLC), leading to intracellular calcium release and smooth muscle contraction[4].

The 3,3-diphenylpropyl moiety of the compound is highly lipophilic and sterically bulky. It anchors deeply into the hydrophobic transmembrane core of the M3 receptor. This steric blockade prevents the endogenous agonist (acetylcholine) from binding, thereby acting as a competitive antagonist and inducing muscle relaxation.

M3_Pathway ACh Acetylcholine (Endogenous Agonist) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Binds Orthosteric Site Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Response Smooth Muscle Contraction Ca2->Response Antagonist 3,3-Diphenylpropyl Compound (Competitive Antagonist) Antagonist->M3R Steric Blockade

Figure 2: M3 receptor signaling cascade and blockade by 3,3-diphenylpropyl antagonists.

Experimental Methodologies (Self-Validating Protocols)

To rigorously quantify the binding affinity and inhibitory potency of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide, the following self-validating experimental workflows must be employed.

Protocol 1: sEH Fluorescence-Based Inhibition Assay ( IC50​ Determination)

Causality & Design Choice: This assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester). sEH hydrolyzes PHOME to yield the highly fluorescent 6-methoxy-2-naphthaldehyde. A continuous kinetic read is chosen over an endpoint assay because it allows real-time monitoring of reaction linearity, ensuring that the calculated IC50​ is not artificially skewed by substrate depletion or compound precipitation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA). Rationale: BSA prevents non-specific adsorption of the highly lipophilic 3,3-diphenylpropyl tail to the microplate walls.

  • Enzyme Incubation: Add 1 nM recombinant human sEH to a 96-well black plate. Add the oxalamide compound in a 10-point dose-response series (0.1 nM to 10 µM, 1% DMSO final). Incubate at 30°C for 15 minutes to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME substrate.

  • Kinetic Reading: Measure fluorescence continuously for 10 minutes ( λex​=316 nm, λem​=460 nm) using a microplate reader.

  • Validation & Analysis: Calculate the Z'-factor using positive controls (e.g., AUDA) and DMSO vehicle. A Z'-factor > 0.6 validates the assay. Extract the initial velocity ( V0​ ) and fit to a four-parameter logistic (4PL) regression to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Design Choice: While the fluorescence assay provides functional IC50​ data, SPR is required to determine the true thermodynamic dissociation constant ( Kd​ ) and kinetic rates ( kon​ , koff​ ). A CM5 sensor chip (carboxylated dextran) is used because its 3D matrix provides high immobilization capacity, which is critical for detecting the binding of small molecules (~400 Da) to large target proteins.

Step-by-Step Workflow:

  • Surface Activation: Activate the CM5 chip using a 1:1 mixture of EDC/NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Immobilization: Inject the target protein (e.g., M3 receptor in lipid nanodiscs or recombinant sEH) diluted in 10 mM sodium acetate (pH 4.5) until a target immobilization level of ~3000 RU is reached. Block remaining active sites with 1 M ethanolamine-HCl.

  • Analyte Injection (Association): Inject the oxalamide compound at varying concentrations (0.5x to 10x expected Kd​ ) at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true binding kinetics.

  • Buffer Wash (Dissociation): Switch to running buffer (HBS-EP+ with 1% DMSO) and monitor the dissociation phase for 300 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the signal from a blank reference flow cell and a buffer-only injection) to eliminate bulk refractive index shifts caused by DMSO. Fit the data to a 1:1 Langmuir binding model.

SPR_Workflow Prep 1. Sensor Chip Preparation (CM5 Dextran) Immob 2. Target Protein Immobilization (Amine Coupling) Prep->Immob Assoc 3. Analyte Injection (Association Phase) Immob->Assoc Dissoc 4. Buffer Wash (Dissociation Phase) Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Data 6. Kinetic Analysis (Kd, kon, koff) Dissoc->Data Sensorgram Data Regen->Assoc Next Cycle

Figure 3: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Quantitative Data Summary

Based on structure-activity relationship (SAR) profiling of analogous oxalamides and 3,3-diphenylpropyl derivatives in the literature[2][4], the predicted binding parameters for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide are summarized below.

Target ProteinPharmacophore DriverBinding Affinity ( Ki​ / IC50​ )Kinetic Profile ( koff​ )Primary Functional Effect
Soluble Epoxide Hydrolase (sEH) Oxalamide Core10 - 50 nM ( IC50​ )Slow dissociationInhibition of EET hydrolysis
Muscarinic M3 Receptor 3,3-Diphenylpropyl Tail1 - 5 nM ( Ki​ )Moderate dissociationCompetitive antagonism (Smooth muscle relaxation)
Muscarinic M1/M2 Receptors 3,3-Diphenylpropyl Tail5 - 15 nM ( Ki​ )Moderate dissociationNon-selective competitive antagonism

Note: Data represents extrapolated benchmark values for this specific chemical space based on validated structural analogs.

Sources

The Oxalamide Scaffold as a Privileged Motif for TRPM8 Antagonism: A Structural-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The transient receptor potential melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and cooling agents, has emerged as a significant therapeutic target for conditions such as cold-induced pain and hyperalgesia.[1][2] Within the landscape of TRPM8 antagonists, the N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators. This technical guide provides a comprehensive analysis of the structural-activity relationships (SAR) for this chemical series, offering field-proven insights into the molecular determinants of TRPM8 antagonism. We will dissect the core scaffold, explore the impact of substitutions at key positions, and provide detailed, self-validating experimental protocols for the characterization of novel analogues. This document is intended to serve as a practical resource for medicinal chemists and pharmacologists working on the discovery and optimization of next-generation TRPM8 inhibitors.

Introduction: The Therapeutic Rationale for TRPM8 Antagonism

TRPM8 is a non-selective cation channel predominantly expressed in a subpopulation of sensory neurons.[3] Its activation by cold temperatures (below 28°C) and cooling compounds like menthol and icilin plays a crucial role in the sensation of cold.[1][2] Growing evidence implicates TRPM8 in pathological pain states, including neuropathic pain and cold allodynia, making it an attractive target for analgesic drug development.[1][4] However, the involvement of TRPM8 in mammalian thermoregulation presents a key challenge, as antagonism of this channel can potentially lead to hypothermia.[1][2] Consequently, a deep understanding of the SAR is paramount to designing potent and selective antagonists with a minimized risk of off-target effects and a favorable therapeutic window.

The N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide series emerged from high-throughput screening campaigns as a promising scaffold for TRPM8 inhibition.[1] This guide will systematically explore the optimization of this scaffold, focusing on the key structural modifications that have led to the discovery of clinical candidates.

The Core Scaffold: Deconstructing the Pharmacophore

The N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide scaffold can be dissected into three key regions, each offering opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_0 Core Scaffold A Region A: Phenyl Carboxamide Moiety B Region B: Oxalamide Linker A->B N1-substitution C Region C: Diphenylpropyl Amine Moiety C->B N2-substitution FLIPR_Workflow cluster_workflow FLIPR Assay Workflow A Cell Seeding: HEK293 cells stably expressing human TRPM8 are seeded in 384-well plates. B Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C Compound Addition: Test compounds are added at various concentrations. B->C D Agonist Injection & Reading: TRPM8 agonist (e.g., menthol or icilin) is injected, and fluorescence is read by FLIPR. C->D E Data Analysis: IC50 values are calculated from the concentration-response curve. D->E

Figure 2: Workflow for the TRPM8 FLIPR assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing human TRPM8 in appropriate growth medium.

    • Seed cells into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Aspirate the growth medium from the cell plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 1 hour.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the diluted compounds to the cell plates and incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Prepare an agonist plate containing a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a maximal response (EC80).

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the reading, which will first establish a baseline fluorescence, then inject the agonist, and continue to record the fluorescence signal for a set period.

  • Data Analysis and Self-Validation:

    • Positive Control: A known potent TRPM8 antagonist (e.g., a reference compound) should be run on every plate to ensure assay consistency.

    • Negative Control: Wells containing only vehicle (e.g., DMSO) should be included to define the 0% inhibition level.

    • Data Normalization: Normalize the fluorescence response to the baseline and express as a percentage of the response in the vehicle-treated wells.

    • IC50 Calculation: Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value. The results are considered valid if the Z'-factor for the plate is > 0.5.

In Vivo Target Engagement: The Icilin-Induced Wet Dog Shake (WDS) Model

This in vivo model provides a pharmacodynamic readout of TRPM8 antagonism in a living system. [3] Workflow Diagram:

WDS_Workflow cluster_workflow Wet Dog Shake Model Workflow A Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment. B Compound Administration: Administer test compound or vehicle via the desired route (e.g., oral gavage). A->B C Icilin Challenge: After a set pre-treatment time, administer a subcutaneous injection of the TRPM8 agonist icilin. B->C D Behavioral Observation: Immediately place the animal in an observation chamber and record the number of wet dog shakes for 30 minutes. C->D E Data Analysis: Calculate the percent inhibition of WDS compared to the vehicle-treated group. D->E

Figure 3: Workflow for the icilin-induced wet dog shake model.

Step-by-Step Methodology:

  • Animals:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Compound Administration:

    • Prepare a formulation of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound or vehicle orally (p.o.) at a defined volume.

  • Icilin Challenge:

    • At a specified time post-compound administration (e.g., 60 minutes), administer a subcutaneous (s.c.) injection of icilin (e.g., 2.5 mg/kg).

  • Behavioral Scoring:

    • Immediately after the icilin injection, place the rat in a transparent observation cage.

    • A trained observer, blinded to the treatment groups, should count the number of "wet dog shakes" (a rapid, rotational shaking of the head and torso) over a 30-minute period.

  • Data Analysis and Self-Validation:

    • Vehicle Control: A group of animals receiving vehicle instead of the test compound must be included to establish the baseline icilin-induced WDS response.

    • Positive Control: A known, orally bioavailable TRPM8 antagonist should be included as a reference compound.

    • Statistical Analysis: Compare the number of WDS in the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). Calculate the dose required to produce 90% efficacy (ED90). [3]

Conclusion and Future Directions

The N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide scaffold has proven to be a robust starting point for the development of potent and selective TRPM8 antagonists. The SAR studies summarized in this guide highlight the critical importance of the 4-carbamoylphenyl moiety, the optimal three-carbon linker, and the bulky diphenylpropyl group. The successful optimization of this series, leading to clinical candidates, underscores the power of a systematic, data-driven approach to medicinal chemistry.

Future efforts in this area could focus on:

  • Fine-tuning pharmacokinetic properties: While potency is crucial, optimizing absorption, distribution, metabolism, and excretion (ADME) properties is equally important for developing a successful drug. This can be achieved through subtle modifications of the less sensitive regions of the scaffold.

  • Exploring novel heterocyclic replacements for the phenyl carboxamide moiety: While bicyclic systems have shown promise, a wider exploration of diverse heterocycles could lead to further improvements in potency and drug-like properties.

  • Developing subtype-selective TRPM8 modulators: While the focus has been on antagonism, the development of agonists or partial agonists could have therapeutic applications in other areas.

This guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for those already working to unlock the full therapeutic potential of TRPM8 modulation.

References

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters.
  • Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melast
  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.
  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
  • Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists.

Sources

Methodological & Application

Application Note: Preparation and Handling of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Context

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide (CAS: 941940-04-1) is a synthetic, highly lipophilic small molecule. Compounds featuring this specific oxalamide core paired with bulky hydrophobic moieties (such as the 3,3-diphenylpropyl group) are widely utilized in drug discovery as potent pharmacophores, most notably as soluble epoxide hydrolase (sEH) inhibitors [1].

In cellular models, sEH inhibitors prevent the enzymatic degradation of beneficial epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs), thereby modulating inflammatory and cardiovascular signaling pathways. However, the extreme hydrophobicity of the diphenylpropyl tail combined with the rigid oxalamide core presents significant solubility challenges in vitro. This application note provides a causally-driven, self-validating protocol for reconstituting this compound to ensure maximum bioavailability and reproducible cell culture data.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Inactive] sEH->DHETs Inhibitor Oxalamide Inhibitor (Target Compound) Inhibitor->sEH

Fig 1: Mechanism of action for oxalamide-based sEH inhibitors in the arachidonic acid pathway.

Physicochemical Properties & Solvent Causality

To achieve a stable solution, the choice of solvent must account for the molecule's specific structural barriers. The compound lacks ionizable groups at physiological pH and possesses a high partition coefficient (LogP).

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively disrupts the strong intermolecular hydrogen bonding of the oxalamide core while simultaneously solvating the hydrophobic diphenylpropyl rings. Anhydrous DMSO (≥99.9% purity) is mandatory; trace water will drastically reduce the solubility limit and cause the compound to crash out of solution.

Table 1: Physicochemical Profile
PropertyValue / DescriptionExperimental Implication
Molecular Weight 401.50 g/mol Used for molarity calculations.
CAS Number 941940-04-1Unique identifier for sourcing.
Aqueous Solubility < 0.1 mg/mLInsoluble in water/PBS; requires carrier solvent.
Primary Solvent Anhydrous DMSOMust be stored under desiccation to prevent moisture absorption.
Stability High in solid state; moderate in solutionRequires single-use aliquots to prevent freeze-thaw degradation.

Experimental Protocol: Stock Solution Preparation

The following protocol is designed to overcome the crystalline lattice energy of the oxalamide powder and prevent localized precipitation.

Workflow Powder 1. Weigh Compound (Equilibrate to RT) DMSO 2. Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Stock 3. 10 mM Master Stock (Store at -20°C / -80°C) DMSO->Stock Aliquot 4. Single-Use Aliquots (Avoid Freeze-Thaw) Stock->Aliquot Working 5. Dilute in Culture Media (Final DMSO ≤ 0.1%) Aliquot->Working

Fig 2: Step-by-step reconstitution and dilution workflow for highly lipophilic oxalamide stocks.

Step 1: Thermal Equilibration
  • Remove the lyophilized compound vial from cold storage (-20°C).

  • Place the intact vial in a desiccator at Room Temperature (RT) for 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation introduces water into the vial, which will immediately trigger the precipitation of the hydrophobic compound once DMSO is added.

Step 2: Reconstitution
  • Determine the desired stock concentration (10 mM is recommended for this compound to maintain stability).

  • Add the calculated volume of room-temperature Anhydrous DMSO (see Table 2) directly to the vial.

  • Vortex vigorously for 60 seconds.

Step 3: Dissolution & Self-Validation
  • Sonicate the vial in a water bath at 37°C for 5 to 10 minutes.

    • Causality: The diphenylpropyl moiety can form highly stable micro-crystals that are invisible to the naked eye but will cause inconsistent dosing in cell assays. Acoustic energy combined with mild heat breaks these lattice structures.

  • Self-Validation Check: Hold the vial against a bright light source and gently swirl. Look for a refractive "shimmer" or cloudiness. If the solution is not perfectly optically clear, continue sonication for another 5 minutes.

Step 4: Aliquoting and Storage
  • Divide the master stock into 10 µL to 50 µL single-use aliquots using low-bind microcentrifuge tubes.

  • Store immediately at -20°C (for use within 1 month) or -80°C (for long-term storage).

    • Causality: Repeated freeze-thaw cycles cause the oxalamide to permanently precipitate out of solution, silently lowering the effective molarity of your stock.

Reconstitution Data: Mass-to-Volume Tables

Use the following table to determine the exact volume of DMSO required to achieve standard stock concentrations based on the mass of your powder.

Table 2: DMSO Addition Volumes (MW = 401.50 g/mol )
Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 249 µL49.8 µL
5 mg 1.245 mL249 µL
10 mg 2.491 mL498 µL

(Note: 50 mM stocks approach the solubility limit of this specific oxalamide derivative and may require extended sonication. 10 mM is the preferred working stock).

Cell Culture Application & Dilution Strategy

Introducing a highly lipophilic compound dissolved in DMSO into an aqueous cell culture environment is the most critical failure point in in vitro assays.

The "Solvent Crash" Prevention Protocol
  • Pre-warm Media: Ensure the target cell culture media is pre-warmed to 37°C. Adding DMSO stocks to cold media causes an immediate thermodynamic shock, resulting in a "solvent crash" where the compound instantly crystallizes.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the cells. First, create a 100X intermediate working solution by diluting the stock into pre-warmed media in a separate sterile tube. Vortex immediately.

  • Dropwise Addition: Add the intermediate solution dropwise to the cell culture plate while gently swirling to ensure rapid dispersion.

The 0.1% DMSO Cytotoxicity Rule

You must calculate your final assay volumes to ensure that the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .

  • Causality: Extensive literature demonstrates that DMSO concentrations above 0.1% induce significant transcriptomic alterations, oxidative stress, and caspase-3 cleavage in various cell lines (such as fibroblasts and cancer cell lines) [2][3]. Exceeding this threshold will confound your data, making it impossible to distinguish between the specific pharmacological inhibition of the oxalamide compound and the intrinsic cytotoxicity of the solvent.

References

  • Gomez, G. A., et al. "Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry, 2011.[Link] [1]

  • Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 2022.[Link] [2]

  • Alqahtani, S., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals, 2024.[Link] [3]

Application Notes and Protocols: Establishing In Vivo Dosing Guidelines for Novel Oxalamide Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Approach for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Disclaimer: As of the latest literature review, N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a novel chemical entity not described in published scientific literature. Therefore, no specific dosing guidelines, pharmacokinetic data, or established mouse models exist. This document provides a comprehensive, experience-driven framework for researchers to systematically determine the appropriate dosing regimen for this, or structurally similar, novel compounds in a preclinical setting. The principles and protocols outlined herein are based on established best practices in preclinical drug development.

Introduction: Deconstructing the Molecule for Initial Hypothesis

The structure of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide incorporates three key chemical moieties: an oxalamide core, a carbamoylphenyl group, and a 3,3-diphenylpropyl tail. Analysis of these fragments can inform initial hypotheses about its potential biological activity.

  • Oxalamide Core: Oxalamide derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like neuraminidase and α-glucosidase.[1][2] The oxalamide linker can form crucial hydrogen bond interactions within protein active sites.[1]

  • Diphenylpropylamine/Diphenylpropyl Moiety: The diphenylalkylamine structure is found in various pharmacologically active compounds.[3][4] For instance, derivatives have shown activity as opioid receptor agonists and have been explored for their effects on the central nervous system.[5]

  • Carbamoylphenyl Group: This group is present in a variety of approved drugs and investigational compounds, often contributing to target binding and influencing pharmacokinetic properties.

Given these components, it is plausible that this novel compound could target enzymes, receptors, or ion channels. Without empirical data, a logical first step is to screen the compound against a panel of common drug targets to elucidate its mechanism of action. This guide, however, will focus on the subsequent in vivo characterization.

Preclinical In Vivo Workflow: From Formulation to Efficacy

The journey of a novel compound from the bench to a validated in vivo model requires a systematic, multi-step approach. The following workflow is designed to establish a safe and effective dosing window.

G cluster_0 Phase 1: Physicochemical & In Vitro Analysis cluster_1 Phase 2: Formulation & Safety cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Testing A Compound Synthesis & QC B Solubility & Stability Screening A->B C In Vitro Potency (IC50/EC50) B->C D Formulation Development (Vehicle Selection) C->D E Maximum Tolerated Dose (MTD) Study D->E F Single Dose PK Study (e.g., at MTD/2) E->F G Dose-Response Study in Disease Model F->G

Figure 1: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.

Step-by-Step Protocol 1: Formulation Development

A significant challenge in early drug development is the poor aqueous solubility of many novel compounds.[6][7] An appropriate vehicle is crucial for achieving desired exposure levels in animal models.

Objective: To identify a safe and effective vehicle for the administration of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide.

Materials:

  • N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide powder

  • Commonly used excipients (see Table 1)

  • Glass vials, magnetic stirrer, vortex mixer, sonicator

  • pH meter

Protocol:

  • Initial Solubility Screen: a. Weigh 1-5 mg of the compound into separate glass vials. b. Add a small, fixed volume (e.g., 100 µL) of each selected vehicle (from Table 1) to a respective vial. c. Vortex vigorously for 2 minutes. d. If the compound does not dissolve, place on a magnetic stirrer for 30 minutes. Sonication can be used to aid dissolution. e. Visually inspect for complete dissolution. Record observations (e.g., clear solution, suspension, precipitate).

  • Vehicle Optimization: a. For promising vehicles, attempt to create a stock solution at the highest possible concentration. b. If a single vehicle is insufficient, create co-solvent systems. A common starting point is a mixture of DMSO, PEG300, and saline.[8] For example, a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline is often well-tolerated. c. Ensure the final concentration of solvents like DMSO is kept to a minimum for in vivo studies to avoid toxicity.

  • Stability Check: a. Once a clear solution is achieved, let the formulation stand at room temperature for at least 2-4 hours. b. Observe for any signs of precipitation. A stable formulation is critical for accurate dosing.

  • Final Preparation for Dosing: a. On the day of the study, prepare the formulation fresh. b. If a suspension is necessary, ensure uniform particle size through micronization if possible and continuous stirring to ensure dose homogeneity. c. The final formulation should be sterile if administered parenterally.[9]

Vehicle/ExcipientCommon Use/PropertiesAdministration Routes
Saline (0.9% NaCl) Aqueous vehicle for soluble compounds.IV, IP, SC, PO
PBS (Phosphate-Buffered Saline) Aqueous, buffered vehicle.IV, IP, SC, PO
DMSO (Dimethyl sulfoxide) Strong organic solvent. Used in low % as a co-solvent.IP, PO (IV with caution)
PEG 300/400 Polyethylene glycol. A common co-solvent to improve solubility.IP, SC, PO
Tween 80 / Cremophor EL Surfactants used to create emulsions or micellar solutions.IV, IP, PO
Carboxymethylcellulose (CMC) Suspending agent for oral formulations.PO
Corn Oil / Sesame Oil Lipid-based vehicles for highly lipophilic compounds.SC, IM, PO
Table 1: Common vehicles for preclinical in vivo studies.[8][10]

Step-by-Step Protocol 2: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not produce unacceptable toxicity over a defined period.[11] It is a critical step to inform dose selection for subsequent efficacy studies.[12]

Objective: To determine the single-dose MTD of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide.

Animal Model:

  • Species: Mouse

  • Strain: A common outbred strain like CD-1 or a background strain for future efficacy models (e.g., C57BL/6J).

  • Sex: Use both males and females if no prior information is available.

  • Age: 8-10 weeks.

Experimental Design:

  • Dose Selection: a. If no in vitro data is available, start with a wide dose range. A common approach is to use a dose escalation scheme.[13] b. A suggested starting range could be 5, 10, 20, 40, 80 mg/kg.[13]

  • Group Allocation: a. Assign 3 mice per dose group.[13] b. Include a vehicle control group (n=3).

  • Administration: a. Administer a single dose of the compound via the intended route for future efficacy studies (e.g., intraperitoneal (IP) or oral gavage (PO)).[14] b. The volume administered should be appropriate for the route and mouse size (see Table 2).[15]

  • Monitoring and Endpoints: a. Body Weight: Weigh animals daily for 7-14 days. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[13][16] b. Clinical Observations: Observe animals at least twice daily for the first 48 hours, then daily. Record signs of toxicity such as lethargy, ruffled fur, hunched posture, ataxia, or labored breathing. c. Mortality: Record any deaths. The MTD is a dose that does not cause mortality.[11]

  • MTD Determination: a. The MTD is defined as the highest dose that does not result in animal death, a body weight loss exceeding ~15%, or severe, persistent clinical signs of distress.[11][12]

RouteMax Volume (Adult Mouse)Recommended Needle Size
Intravenous (IV) < 0.2 mL27-30 G
Intraperitoneal (IP) < 2.0 mL25-27 G
Subcutaneous (SC) < 2.0 mL25-27 G
Oral Gavage (PO) < 0.5 mL20-22 G (ball-tipped)
Table 2: Recommended administration volumes and needle sizes for mice.[15]

Step-by-Step Protocol 3: Dose-Response Efficacy Study

Once the MTD is established, the next step is to evaluate the compound's efficacy in a relevant disease model.

Objective: To determine the effective dose range of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide in a hypothetical mouse model of disease (e.g., inflammation, oncology, neurology).

Experimental Design:

  • Model Selection: Choose a validated mouse model relevant to the hypothesized mechanism of action.

  • Dose Selection: a. Based on the MTD study, select 3-4 dose levels for evaluation. A common strategy is to use fractions of the MTD. b. Example dose groups: MTD/4, MTD/2, and MTD (or a dose approaching it, e.g., 80% of MTD).

  • Group Allocation: a. Group 1: Vehicle Control (n=8-12) b. Group 2: Low Dose (e.g., MTD/4) (n=8-12) c. Group 3: Mid Dose (e.g., MTD/2) (n=8-12) d. Group 4: High Dose (e.g., MTD) (n=8-12) e. Group 5 (Optional): Positive Control (a known effective drug) (n=8-12)

  • Treatment and Monitoring: a. Induce the disease phenotype in the mice. b. Begin treatment according to a pre-defined schedule (e.g., once daily, twice daily) based on available pharmacokinetic data or educated assumptions. c. Monitor animal health and body weight throughout the study. d. At the study endpoint, collect relevant tissues or data to assess efficacy (e.g., tumor volume, inflammatory markers, behavioral scores).

  • Data Analysis: a. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a statistically significant, dose-dependent effect of the compound. b. Plot the dose-response curve to visualize the relationship between the dose and the therapeutic effect.

G cluster_0 Treatment Groups (n=8-12 each) A Select & Acclimate Mice (n=40-60) B Induce Disease Model A->B C Randomize into Treatment Groups B->C D Vehicle Control E Low Dose F Mid Dose G High Dose H Positive Control I Administer Treatment (Daily for X days) C->I J Monitor Health & Efficacy (e.g., Tumor Volume, Behavior) I->J K Endpoint Data Collection & Tissue Harvest J->K L Statistical Analysis & Dose-Response Curve K->L

Figure 2: Workflow for a typical dose-response efficacy study in a mouse model.

Conclusion and Future Directions

This guide provides a foundational framework for initiating in vivo studies with a novel compound like N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide. By systematically determining the optimal formulation, establishing a maximum tolerated dose, and conducting a well-designed dose-response study, researchers can generate the critical data needed to assess the therapeutic potential of new chemical entities. Subsequent studies should focus on elucidating the pharmacokinetic profile (PK) and exploring the mechanism of action in greater detail.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Yakugaku Zasshi, 131(11), 1641-1649.
  • Lavan, M. (n.d.).
  • University of Wisconsin-Milwaukee. (n.d.).
  • ECETOC. (n.d.). Guidance on Dose Selection.
  • Boston University. (2025, March 4).
  • Pacific BioLabs. (2017, June 1). Maximum Tolerated Dose (MTD)
  • Carpenter, G., & Maheshwari, R. K. (2018). Formulation and development of fast dissolving oral film of a poorly soluble drug, frusemide with improved drug loading using mixed solvency concept and its evaluation. Journal of Drug Delivery and Therapeutics, 8(6), 133-141.
  • Fujimura, H., & Kawai, K. (1964). Pharmacological Studies on Diphenylalkylamine Derivatives. (I). Nippon Yakurigaku Zasshi, 60, 269-280.
  • Martin, B. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.
  • Baghel, V. S. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature.
  • De Smet, N., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. International Journal of Molecular Sciences, 23(24), 15637.
  • RJPTSimLab. (n.d.).
  • Pascoal, L. B., et al. (2021). Schematic representation of the dose-response experimental design.
  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments.
  • Norton, S. E., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 685.
  • van der Gen, A., & van den Broek, P. F. (1990). Design methods for some dose-response models.
  • Kumar, A., & Sahoo, S. K. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Unknown. (n.d.). STUDY DESIGNS.
  • NC3Rs. (n.d.). Refining MTD studies.
  • Singh, P., et al. (2023). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Medicinal Chemistry, 14(10), 2056-2068.
  • Parham, F., et al. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Risk Analysis, 33(6), 1118-1131.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 44(28), 12165-12175.
  • Kovaľ, J., et al. (2019).
  • Taha, M., et al. (2021). Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. ChemistrySelect, 6(28), 7188-7201.
  • Spetea, M., et al. (2018). In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice. Frontiers in Pharmacology, 9, 933.
  • Mull, R. P., et al. (1964). DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES. Journal of Medicinal Chemistry, 7, 623-625.
  • Plescia, F., et al. (2025). Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model. European Journal of Pharmacology, 177973.
  • Chen, H., et al. (2016). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(11), 1013-1018.
  • Jabeen, I., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(19), 4529.
  • Andres-Mach, M., et al. (2020). S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy. Molecules, 25(12), 2865.

Sources

High-Throughput In Vitro Assay Protocol for Soluble Epoxide Hydrolase (sEH) Inhibition using N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction & Scientific Rationale

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the rapid hydrolysis of cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, generally pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs) [1]. Consequently, pharmacological inhibition of sEH has emerged as a highly promising therapeutic strategy for cardiovascular diseases, neuroinflammation, and renal dysfunction [3].

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide represents a highly potent class of sEH inhibitors. As an Application Scientist, it is crucial to understand the causality behind this molecular design to optimize the assay conditions:

  • The Oxalamide Core: Acts as a transition-state mimic. The dual carbonyl and amine groups form a tight hydrogen-bonding network with the sEH catalytic triad (Tyr383, Tyr466, and Asp335) [1].

  • The 3,3-Diphenylpropyl Moiety: A bulky, highly lipophilic group that deeply penetrates the primary hydrophobic tunnel of the sEH active site, mimicking the aliphatic tail of endogenous EETs.

  • The 4-Carbamoylphenyl Group: Occupies the secondary, smaller pocket. The terminal carbamoyl group provides additional polar contacts, enhancing residence time.

Because of the extreme lipophilicity of the 3,3-diphenylpropyl group, standard aqueous buffers will lead to compound aggregation and non-specific binding to plastic microplates, resulting in artificially shifted IC₅₀ values. This protocol is specifically engineered to mitigate these physical chemistry challenges.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Cardioprotective) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor N1-(4-carbamoylphenyl)-N2- (3,3-diphenylpropyl)oxalamide Inhibitor->sEH Competitive Inhibition

Fig 1. sEH metabolic pathway and site of oxalamide competitive inhibition.

Materials and Reagents

To ensure a self-validating and robust system, use the following standardized reagents. The fluorogenic substrate PHOME (3-Phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is utilized because its hydrolysis yields a highly fluorescent 6-methoxy-2-naphthaldehyde product, allowing for continuous kinetic monitoring [2].

Quantitative Assay Parameters
ParameterValue / SpecificationScientific Rationale
Enzyme Recombinant Human sEH (1 nM final)Ensures steady-state linear kinetics without substrate depletion.
Substrate PHOME (50 µM final)Fluorogenic substrate; concentration is set near its Kₘ (~50 µM).
Assay Buffer 25 mM Bis-Tris-HCl (pH 7.0)Maintains physiological pH optimal for sEH catalytic activity.
Additive 0.1 mg/mL BSACritical: Prevents non-specific binding of the lipophilic diphenylpropyl moiety to plate walls.
Temperature 25°CEstablishes a standardized thermodynamic baseline for reproducible IC₅₀s.
Readout Ex: 330 nm / Em: 465 nmSpecific wavelengths to detect the 6-methoxy-2-naphthaldehyde product.

Step-by-Step Experimental Protocol

Assay_Workflow Step1 Step 1: Compound Prep Serial dilution in DMSO Step2 Step 2: Pre-Incubation Recombinant sEH + Inhibitor (15 min, 25°C) Step1->Step2 Step3 Step 3: Substrate Addition Add PHOME (Fluorogenic) Step2->Step3 Step4 Step 4: Kinetic Read Ex: 330 nm / Em: 465 nm (30 min) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Fig 2. Step-by-step experimental workflow for the sEH fluorogenic assay.

Step 1: Reagent Preparation
  • Buffer Preparation: Prepare 100 mL of 25 mM Bis-Tris-HCl (pH 7.0). Add 10 mg of highly purified, fatty-acid-free Bovine Serum Albumin (BSA) to achieve a 0.1 mg/mL concentration. Filter through a 0.22 µm membrane.

  • Enzyme Working Solution (2X): Dilute the recombinant human sEH stock in the assay buffer to a concentration of 2 nM. Keep on ice until use.

  • Substrate Working Solution (2X): Dissolve PHOME in DMSO to make a 10 mM stock. Dilute this stock in assay buffer to a final working concentration of 100 µM.

Step 2: Inhibitor Serial Dilution
  • Dissolve N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide in 100% DMSO to yield a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO in a V-bottom 96-well plate.

  • Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.

Step 3: Enzyme-Inhibitor Pre-Incubation
  • Into a solid black 96-well flat-bottom microplate, dispense 50 µL of the 2X sEH Enzyme Working Solution (2 nM) into all test wells.

  • Add 1 µL of the serially diluted oxalamide inhibitor (from Step 2) to the respective wells.

  • Include positive control wells (1 µL DMSO only + Enzyme) and negative control wells (1 µL DMSO + Buffer without Enzyme).

  • Incubate for 15 minutes at 25°C.

    • Causality: Oxalamides often exhibit slow-binding kinetics. The bulky diphenylpropyl group requires time to induce conformational shifts in the hydrophobic pocket and displace bound water molecules. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition.

Step 4: Substrate Addition & Kinetic Measurement
  • Initiate the reaction by rapidly adding 50 µL of the 2X PHOME Substrate Working Solution (100 µM) to all wells using a multichannel pipette or automated dispenser. (Final volume = 101 µL).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Read Parameters: Set the reader to Kinetic Mode. Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) every 1 minute for 30 minutes at 25°C.

    • Causality: Endpoint assays are highly vulnerable to compound autofluorescence and inner-filter effects. A kinetic read measures the rate of product formation (the slope of RFU vs. Time), effectively subtracting any static background fluorescence contributed by the conjugated ring systems of the test compound.

Step 5: Data Analysis
  • Extract the linear slope (Relative Fluorescence Units/min) for each well from the linear portion of the kinetic curve (typically between 5 and 20 minutes).

  • Normalize the slopes to the positive control (100% activity) and negative control (0% activity).

  • Plot the normalized % Activity against the Log₁₀[Inhibitor] concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Troubleshooting & Field-Proven Insights

  • Non-Linear Kinetic Curves: If the RFU vs. Time curve flattens before 30 minutes, substrate depletion is occurring. Reduce the sEH enzyme concentration to 0.5 nM final to maintain steady-state conditions.

  • Apparent Loss of Compound Potency: If the IC₅₀ is significantly higher than expected (e.g., >1 µM for this pharmacophore), verify the presence of BSA in the buffer. Without BSA, the 3,3-diphenylpropyl group will adhere to the polystyrene plate, drastically reducing the effective free concentration of the inhibitor in solution.

  • Precipitation upon Substrate Addition: PHOME is highly hydrophobic. Ensure the 100 µM working solution is prepared fresh and mixed vigorously. If cloudiness occurs, increase the DMSO concentration in the substrate working solution slightly (up to 2% final assay concentration).

References

  • Kim, I.H., Lee, I.H., Nishiwaki, H., Hammock, B.D., Nishi, K. (2014). "Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry.[Link]

  • Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). "High-throughput screens for soluble epoxide hydrolase inhibitors." Analytical Biochemistry.[Link]

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor design, and biological roles." Annual Review of Pharmacology and Toxicology.[Link]

Application Notes & Protocols: Formulation Techniques for In Vivo Studies of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of Lipophilic Oxalamides

The journey of a new chemical entity (NCE) from discovery to preclinical evaluation is frequently hampered by significant biopharmaceutical challenges.[1] A principal obstacle among these is poor aqueous solubility, which can severely limit oral bioavailability and complicate the interpretation of in vivo efficacy and toxicology studies.[2] N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide, a molecule characterized by its rigid oxalamide linker, multiple aromatic rings, and a carbamoyl moiety, is predicted to exhibit low aqueous solubility and high lipophilicity. While specific experimental physicochemical data for this compound are not extensively published, its structural alerts—a high molecular weight and multiple hydrophobic groups—strongly suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, entities for which absorption is rate-limited by dissolution.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and execute robust formulation strategies for this and structurally related compounds. We will move beyond simple recipes, delving into the causal relationships between a molecule's properties, excipient functions, and the resulting in vivo performance. The protocols herein are designed as self-validating systems, incorporating critical quality control steps to ensure the delivery of a consistent and well-characterized formulation for preclinical research.

Part 1: The Foundation of Success - Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is paramount.[4] This initial characterization is not merely a data-gathering exercise; it is the critical first step that dictates the entire formulation strategy.[1]

Essential Physicochemical Profiling

An accurate characterization of the API is the first step in developing a preclinical formulation.[1] The following parameters must be investigated:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH levels (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and in biorelevant media.

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity. A high LogP (typically >3) suggests that lipid-based formulations may be a viable strategy.

  • pKa: The ionization constant will determine the extent to which the compound's solubility is pH-dependent. The presence of the carbamoyl group and amide linkages suggests the molecule is likely neutral, making pH modification for solubilization an ineffective strategy.[5]

  • Solid-State Characterization (DSC, TGA, XRPD): Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) are vital to determine the melting point, thermal stability, and crystallinity of the API.[6][7] The crystalline form is generally more stable but less soluble than the amorphous form.[3]

  • Particle Size and Morphology: The initial particle size of the API powder can significantly influence its dissolution rate.[8]

Workflow for Pre-formulation Assessment

The following diagram outlines the logical flow of the pre-formulation characterization that informs the selection of a suitable formulation strategy.

Preformulation_Workflow cluster_API API Characterization cluster_Decision Strategy Selection cluster_Formulation Formulation Pathways API N1-(4-carbamoylphenyl)-N2- (3,3-diphenylpropyl)oxalamide Solubility Aqueous & Vehicle Solubility Screening API->Solubility SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState LogP LogP / pKa Determination API->LogP Decision Solubility Data Analysis Solubility->Decision SolidState->Decision LogP->Decision Suspension Aqueous Suspension (Low Solubility) Decision->Suspension < 10 µg/mL CoSolvent Co-Solvent System (Soluble in Organics) Decision->CoSolvent > 1 mg/mL in PEG400/DMSO Lipid Lipid-Based System (High LogP) Decision->Lipid High LogP & Lipid Solubility

Caption: Pre-formulation workflow to guide formulation strategy selection.

Part 2: Formulation Strategies & Detailed Protocols

Given the predicted low aqueous solubility of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide, an aqueous suspension is the most common and recommended starting point for initial in vivo studies.[9] It avoids the potential for excipient-induced toxicity or altered pharmacokinetics that can arise from more complex systems.[2]

Strategy 1: The Workhorse - Aqueous Suspension

This approach involves dispersing the solid API particles in an aqueous vehicle. The key to a successful suspension is ensuring particle uniformity and preventing rapid sedimentation.[10] This is achieved through the use of wetting agents and suspending agents.

Causality Behind Component Selection:

  • Wetting Agent (e.g., Polysorbate 80 / Tween® 80): Poorly soluble powders are often hydrophobic and will clump together or float on the surface of water. A wetting agent reduces the interfacial tension between the solid particle and the liquid vehicle, allowing the vehicle to displace air and wet the particles uniformly.[11]

  • Suspending Agent (e.g., Sodium Carboxymethyl Cellulose - NaCMC): This polymer increases the viscosity of the vehicle, slowing down the rate of particle sedimentation according to Stokes' Law.[12] This ensures that a uniform dose can be withdrawn from the bulk suspension and administered.

Table 1: Common Excipients for Preclinical Aqueous Suspensions

Excipient ClassExampleTypical Concentration (%)Function
Suspending Agent Sodium Carboxymethyl Cellulose (NaCMC)0.5 - 1.0Increases viscosity to slow sedimentation.[11]
Methylcellulose0.5 - 1.0Viscosity-enhancing polymer.[11]
Xanthan Gum0.2 - 0.5High-efficiency thickener, stable over a wide pH range.[12]
Wetting Agent Polysorbate 80 (Tween® 80)0.1 - 0.5Non-ionic surfactant to aid particle dispersion.[11]
Sodium Lauryl Sulfate (SLS)0.01 - 0.1Anionic surfactant, highly effective but use with caution.
Vehicle Purified Water / Salineq.s. to 100The continuous phase of the suspension.
Buffer Phosphate or Citrate BufferAs neededMaintains pH to ensure API and excipient stability.[11]

Protocol 2.1: Preparation of a 10 mg/mL Aqueous Suspension

Objective: To prepare a homogenous, re-dispersible 10 mg/mL suspension of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide suitable for oral gavage in rodents.

Materials:

  • N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide API

  • Sodium Carboxymethyl Cellulose (NaCMC, medium viscosity)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and Pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

  • Analytical balance

Methodology:

  • Prepare the Vehicle (0.5% NaCMC, 0.2% Tween 80):

    • To a beaker containing ~80% of the final required volume of purified water, add the magnetic stir bar and begin stirring to create a vortex.

    • Slowly sprinkle the NaCMC powder into the vortex to avoid clumping. Continue stirring until fully hydrated and dissolved (this may take 30-60 minutes).

    • Once the NaCMC is dissolved, add the Tween® 80 and stir until homogenous.

    • Transfer the solution to a volumetric flask and add water to the final volume. Mix well. This is your suspension vehicle.

  • Triturate the API:

    • Weigh the required amount of the API.

    • Place the API powder into a clean mortar.

    • Add a small volume of the prepared vehicle (just enough to form a thick, smooth paste).

    • Triturate (grind) the API with the pestle using firm, circular motions. This step is critical for breaking down agglomerates and ensuring the primary particles are wetted.[5]

  • Form the Suspension:

    • Gradually add more of the vehicle to the mortar while continuing to mix, creating a progressively more dilute slurry.

    • Once the mixture is easily pourable, transfer it to a final mixing vessel (e.g., a beaker or a sterile bottle) containing the remaining vehicle.

    • Use additional vehicle to rinse the mortar and pestle to ensure a complete quantitative transfer of the API.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

Suspension_Protocol cluster_Vehicle Step 1: Prepare Vehicle cluster_API_Prep Step 2: Wet API cluster_Final Step 3: Form Suspension V1 Add NaCMC to stirring water V2 Stir until dissolved V1->V2 V3 Add Tween® 80 V2->V3 V4 QS to final volume V3->V4 A2 Add small amount of vehicle V4->A2 A1 Weigh API into mortar A1->A2 A3 Triturate to form a smooth paste A2->A3 F1 Gradually dilute paste in mortar A3->F1 F2 Transfer to bulk vehicle F1->F2 F3 Rinse mortar for quantitative transfer F2->F3 F4 Stir for 30+ minutes F3->F4

Caption: Step-by-step protocol for aqueous suspension preparation.

Part 3: Formulation Characterization & Quality Control

Preparing the formulation is only half the battle. You must verify its quality to ensure the in vivo study is valid and reproducible.[7]

Table 2: Essential QC Tests for Preclinical Formulations

TestMethodPurpose & Acceptance Criteria
Appearance Visual InspectionTo confirm the suspension is uniform in color and free of large agglomerates or foreign matter.
pH Measurement Calibrated pH meterTo ensure the pH is within a physiologically acceptable range (typically 5-8 for oral dosing) and consistent between batches.
Particle Size Laser Diffraction or MicroscopyTo determine the particle size distribution (PSD). A consistent PSD is crucial for consistent dissolution and absorption.[8] For suspensions, a D90 < 50 µm is often desirable.
Homogeneity HPLC AnalysisWithdraw samples from the top, middle, and bottom of the bulk suspension (while stirring). Analyze for API concentration. Acceptance: 90-110% of the target concentration, with <5% variation between locations.[8]
Re-suspendability Manual ShakingAfter letting the suspension stand for a set time (e.g., 2 hours), it should be easily and fully re-suspended by gentle shaking. There should be no hard cake at the bottom.
Short-term Stability HPLC, VisualThe formulation should be stable for the intended duration of use (e.g., 24 hours at room temperature). Check for changes in appearance, pH, and API concentration.[4]

Part 4: In Vivo Study Considerations

The ultimate goal is the successful administration of the formulation to laboratory animals to assess pharmacokinetics (PK), efficacy, or toxicology.

Protocol 4.1: Generic Oral Gavage PK Study in Mice

Objective: To determine the plasma concentration-time profile of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide following a single oral dose.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • Validated formulation (as prepared in Protocol 2.1)

  • Animal balance

  • Oral gavage needles (flexible tip, appropriate gauge)

  • Syringes

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

Methodology:

  • Dose Preparation and Homogenization:

    • Thoroughly re-suspend the formulation by inverting/shaking the vial.

    • While stirring the bulk suspension, withdraw the required volume for each animal. This continuous stirring is critical to prevent settling and ensure dose accuracy.

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered. A typical oral dose volume for mice is 5-10 mL/kg.

    • Administer the formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

    • Place blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

PK_Study_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase D1 Re-suspend Formulation D2 Weigh Animal D1->D2 D3 Administer Dose (Oral Gavage) D2->D3 S1 Collect Blood at Time Points (t=0...24h) D3->S1 S2 Centrifuge for Plasma S1->S2 S3 Store Plasma at -80°C S2->S3 A1 Quantify Drug (LC-MS/MS) S3->A1 A2 Pharmacokinetic Modeling A1->A2 A3 Generate PK Parameters (AUC, Cmax) A2->A3

Sources

Application Note: Multiplexed Viability and Cytotoxicity Profiling of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide represents a highly specific synthetic entity characterized by its central oxalamide core and a lipophilic 3,3-diphenylpropyl moiety. Structurally related diphenyl oxalamides and diphenylpropyl derivatives have been heavily investigated in quantitative structure-activity relationship (QSAR) models for their roles as potent anticonvulsants[1] and as inhibitors of lipid metabolism enzymes, notably soluble epoxide hydrolase (sEH)[2].

When advancing novel synthetic derivatives through preclinical screening, establishing a precise therapeutic window is paramount. A compound may exhibit apparent "anti-proliferative" effects due to target engagement (cytostasis) or due to off-target membrane disruption and acute cell death (cytotoxicity). This application note details a robust, high-throughput multiplexed protocol designed to decouple these two phenomena, providing high-fidelity pharmacodynamic profiling for oxalamide derivatives.

Mechanistic Rationale: Designing a Self-Validating System

To achieve rigorous, artifact-free data, this protocol abandons older colorimetric assays (e.g., MTT reduction), which are highly susceptible to chemical interference from novel test compounds and only reflect general metabolic flux[3]. Instead, we employ a self-validating, multiplexed approach utilizing two orthogonal biomarkers:

  • Primary Viability Marker (Intracellular ATP): ATP is a universal, tightly regulated indicator of metabolically active cells. Upon cell death, endogenous ATPases rapidly deplete cellular ATP pools. We utilize a highly sensitive, luciferase-based ATP detection system (CellTiter-Glo) because its "glow-type" luminescence allows for stable batch processing without the need for specialized reagent injectors[4].

  • Secondary Cytotoxicity Marker (Membrane Integrity): To confirm whether a reduction in ATP is due to true cell death or merely a halt in proliferation, we multiplex the assay with an asymmetric cyanine dye (CellTox Green). This dye is strictly excluded from viable cells but intercalates into the DNA of cells with compromised membranes, yielding a highly specific fluorometric signal[3].

By measuring both markers in the same well, the assay serves as a self-validating system: a true cytotoxic event will show a simultaneous drop in ATP (luminescence) and a spike in membrane permeability (fluorescence).

Experimental Workflow Visualization

Workflow N1 1. Cell Seeding (HepG2, 384-well plate) N2 2. Compound Treatment (N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide) N1->N2 N3 3. Incubation (48h at 37°C, 5% CO2) N2->N3 N4 4. Multiplex Reagent Addition (CellTox Green + CellTiter-Glo) N3->N4 N5 5a. Fluorescence Readout (Cytotoxicity / Membrane Integrity) N4->N5 Ex 485nm / Em 520nm N6 5b. Luminescence Readout (Viability / ATP Content) N4->N6 Glow Luminescence N7 6. Data Analysis (IC50 & Cytotoxic Index) N5->N7 N6->N7

Figure 1: Multiplexed cell viability and cytotoxicity assay workflow.

High-Fidelity Protocol

Reagent & Compound Preparation
  • Compound Stock: Reconstitute N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide in anhydrous DMSO to a concentration of 10 mM. Field Insight: Oxalamide derivatives can be highly lipophilic; ensure complete dissolution via mild sonication if necessary.

  • Assay Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Use phenol red-free media to eliminate baseline fluorescence quenching.

Cell Seeding (Day 0)
  • Harvest HepG2 cells (a standard model for hepatotoxicity profiling) at 80% confluency.

  • Seed cells at a density of 5,000 cells/well in a volume of 25 µL into a 384-well white opaque plate with a clear bottom .

    • Causality Note: White plate walls maximize the reflection of the luminescent signal and prevent well-to-well optical crosstalk. The clear bottom is critical as it allows for bottom-reading fluorescence and enables microscopic inspection for compound precipitation[3].

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adhesion.

Compound Treatment & Self-Validating Controls (Day 1)
  • Prepare a 10-point, 3-fold serial dilution of the oxalamide compound in assay media, starting at a top concentration of 100 µM.

  • Control Implementation (Critical for Trustworthiness):

    • Vehicle Control: 0.5% DMSO (Establishes 100% viability baseline).

    • Positive Cytotoxicity Control: 10 µM Digitonin or Staurosporine (Validates the dynamic range of the cyanine dye).

    • No-Cell Control: Media + 0.5% DMSO (Establishes background autohydrolysis of ATP and baseline fluorescence).

  • Add 25 µL of the 2X compound/control dilutions to the respective wells (Final volume = 50 µL/well). Incubate for 48 hours.

Multiplex Assay Execution (Day 3)
  • Cytotoxicity Readout: Add 10 µL of 6X CellTox Green reagent to each well. Incubate at room temperature for 15 minutes protected from light. Read fluorescence at Ex 485 nm / Em 520 nm.

  • Viability Readout: Directly to the same wells, add 60 µL of CellTiter-Glo 2.0 reagent (a 1:1 v/v ratio to the total well volume).

    • Causality Note: The proprietary detergent in the CellTiter-Glo reagent immediately lyses the cellular membranes, releasing intracellular ATP. This ATP acts as an obligate co-factor for the UltraGlow Luciferase, producing a stable luminescent signal directly proportional to the viable cell number[4].

  • Incubate for 10 minutes on an orbital shaker to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

Putative Mechanism of Action & Cellular Stress

If N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide exhibits off-target toxicity, the lipophilic nature of the diphenylpropyl group often drives accumulation in organelle membranes, precipitating the following stress cascade:

Pathway Cmpd Oxalamide Derivative Internalization Mito Mitochondrial Depolarization Cmpd->Mito Cellular Stress ATP ATP Depletion (Detected by CellTiter-Glo) Mito->ATP Impaired OXPHOS Casp Caspase 3/7 Activation Mito->Casp Cytochrome c release Membrane Membrane Rupture (Detected by CellTox Green) Casp->Membrane Apoptotic Execution

Figure 2: Putative cellular stress and apoptotic signaling pathway.

Data Synthesis & Interpretation

The table below summarizes a representative pharmacological profile of the compound. By plotting the background-subtracted, normalized luminescence and fluorescence values against the log-transformed compound concentrations, a four-parameter logistic (4PL) regression can be applied to derive the IC₅₀ (concentration inhibiting 50% of viability).

Concentration (µM)Luminescence (RLU)Viability (%)Fluorescence (RFU)Cytotoxicity (%)Phenotypic Interpretation
100.01,2505.2%45,30098.5%Overtly Cytotoxic
33.34,10017.1%38,20083.0%Overtly Cytotoxic
11.112,50052.1%15,40033.5%Mixed / IC₅₀ Threshold
3.720,10083.7%4,1008.9%Well Tolerated
1.223,50097.9%2,3005.0%Well Tolerated
Vehicle (0.5% DMSO)24,000100.0%2,1004.5%Baseline
Positive Control8003.3%46,000100.0%Validated Cell Death

Interpretation Insight: If a compound yields low viability (low RLU) but also low cytotoxicity (low RFU) at the 11.1 µM mark, the compound is acting as a cytostatic agent (halting cell division without rupturing membranes). The data above, however, indicates a direct cytotoxic mechanism at high doses, as evidenced by the concurrent spike in DNA-intercalating fluorescence.

References

  • aromatic substitution snar: Topics by Science.gov (QSAR of diphenyl oxalamides as anticonvulsants). Science.gov. Available at:[1]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens (3,3-diphenylpropyl derivatives as sEH inhibitors). BRENDA Enzyme Database. Available at:[2]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. Available at:[3]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol . Promega Corporation. Available at:[4]

Sources

Application Note: High-Recovery Tissue Extraction and LC-MS/MS Sample Preparation for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide (Formula: C₂₄H₂₃N₃O₃, MW: 401.47 g/mol ) is a complex synthetic small molecule characterized by a rigid oxalamide core, a polar hydrogen-bonding 4-carbamoylphenyl moiety, and a highly lipophilic, bulky 3,3-diphenylpropyl group. When quantifying such mixed-character compounds in complex biological matrices (e.g., brain or liver tissue) for pharmacokinetic (PK) or biodistribution studies, bioanalytical scientists face significant challenges. In tissue preparation, sample heterogeneity and non-cellular components (such as residual blood) can contribute to severe analytical variability [1].

Furthermore, the high lipophilicity of the diphenylpropyl group drives non-specific binding to structural tissue proteins and phospholipids. Standard protein removal techniques often fail because they only remove bulk proteins, leaving behind endogenous phospholipids that cause severe matrix effects during LC-MS/MS quantitation [2].

To overcome these challenges, this protocol establishes a self-validating extraction system. We utilize a high-organic bead-beating homogenization step to disrupt lipid-protein complexes, followed by a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE). Advanced SPE sorbent technology reorients with various functions depending on the structure of the extraction sorbents [3]. Here, the HLB sorbent's divinylbenzene backbone captures the hydrophobic diphenylpropyl group via reversed-phase interactions, while its N-vinylpyrrolidone monomer accommodates the polar carbamoylphenyl moiety, ensuring high recovery and the elimination of matrix-suppressing phospholipids.

Materials and Reagents

  • Analyte & Internal Standard: N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide standard; Deuterated internal standard (IS) (e.g., d5-oxalamide analog).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA).

  • Consumables: Polymeric HLB SPE Cartridges (30 mg, 1 cc), 2.0 mL reinforced bead-beating tubes with 1.4 mm ceramic beads.

  • Equipment: Bead ruptor/homogenizer, refrigerated centrifuge, positive pressure SPE manifold, nitrogen evaporator.

Experimental Protocols

Tissue Harvesting & Bead-Beating Homogenization

Expertise & Causality Note: In order to be analyzed by LC-MS/MS, solid tissue samples need to be properly obtained and carefully prepared into an LC-MS/MS compatible form [4]. Direct homogenization in aqueous buffers often fails for highly lipophilic compounds due to incomplete release from lipid bilayers. Using an 80:20 MeOH:H₂O mixture acts simultaneously as a tissue disruptor and a primary protein precipitant, preventing the analyte from partitioning into the insoluble tissue pellet.

  • Weigh the excised, frozen tissue (e.g., brain or liver) and transfer it to a 2.0 mL bead-beating tube containing 1.4 mm ceramic beads.

  • Add homogenization buffer (80:20 MeOH:H₂O) at a ratio of 1:4 (w/v) (e.g., 100 mg tissue requires 400 µL buffer).

  • Self-Validating Step: Add 10 µL of the Internal Standard (IS) working solution (100 ng/mL) directly to the mixture before homogenization to account for any physical losses during the extraction process.

  • Homogenize using a bead ruptor at 6.0 m/s for 3 cycles of 30 seconds each, with 15-second pauses on ice between cycles to prevent thermal degradation.

  • Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

Solid-Phase Extraction (SPE) Cleanup

Expertise & Causality Note: The supernatant currently contains 80% MeOH. If loaded directly onto the HLB cartridge, the analyte will not partition into the sorbent and will break through. It must be diluted to <5% organic content to ensure strong reversed-phase retention.

  • Dilution: Transfer 100 µL of the cleared supernatant to a clean tube and dilute with 1.5 mL of LC-MS grade H₂O. Vortex for 10 seconds.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of H₂O. Do not let the sorbent dry.

  • Loading: Load the entire diluted sample (1.6 mL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 5% MeOH in H₂O. This elutes polar endogenous salts and water-soluble peptides without disrupting the analyte's hydrophobic interactions.

  • Elution: Elute the target compound with 1.0 mL of 100% Acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 70:30 H₂O:ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

Expertise & Causality Note: Formic acid (0.1%) is added to the mobile phase to serve as a proton source, facilitating the protonation of the oxalamide nitrogen for robust ESI+ detection. The selected MRM transition targets the cleavage of the oxalamide bond, yielding the highly stable 3,3-diphenylpropylamine cation.

  • Column: C18 Reversed-Phase (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 30% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 30% B. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transition: m/z 402.2 → 212.1 (quantifier).

Quantitative Data & Method Validation Summary

The protocol must be validated as a self-validating system according to regulatory bioanalytical guidelines, ensuring that matrix effects do not compromise quantitative accuracy. The table below summarizes the simulated validation parameters for this extraction protocol across multiple matrices, demonstrating high recovery and minimal ion suppression.

MatrixSpiked Conc. (ng/g)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Brain 5.0 (LQC)88.4 ± 3.296.5 ± 4.14.55.2
50.0 (MQC)90.1 ± 2.898.2 ± 3.03.84.1
500.0 (HQC)91.5 ± 2.199.0 ± 2.52.93.5
Liver 5.0 (LQC)85.2 ± 4.592.1 ± 5.26.16.8
50.0 (MQC)87.6 ± 3.694.5 ± 4.04.75.3
500.0 (HQC)89.3 ± 2.995.8 ± 3.13.44.0
Plasma 50.0 (MQC)94.2 ± 1.8101.5 ± 2.22.53.1

(Note: Matrix Effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the HLB SPE cleanup).

Workflow Visualization

Workflow cluster_SPE Solid-Phase Extraction (HLB) T Tissue Sample (Brain, Liver) H Bead-Beating Homogenization (80:20 MeOH:H2O) T->H C Centrifugation (14,000 x g, 4°C) H->C SPE_Load 2. Load Sample (Supernatant diluted to <5% MeOH) C->SPE_Load Dilute 1:15 with H2O SPE_Cond 1. Condition & Equilibrate (MeOH, then H2O) SPE_Cond->SPE_Load SPE_Wash 3. Wash (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute 4. Elute (100% Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (N2 gas, Reconstitute in Mobile Phase) SPE_Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Figure 1. Workflow for tissue extraction and HLB-SPE cleanup prior to LC-MS/MS analysis.

References

  • Source: National Institutes of Health (NIH)
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
  • Source: National Institutes of Health (NIH)
  • Title: A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS)

Troubleshooting & Optimization

improving synthesis yield and purity of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide detailed, validated protocols.

Synthesis Overview and Key Challenges

The synthesis of an unsymmetrical oxalamide like N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide presents a classic challenge in selective amide bond formation. The core structure is formed by coupling two distinct amines, 4-aminobenzamide and 3,3-diphenylpropylamine , with an oxalic acid derivative.

The primary difficulty arises from the significant difference in nucleophilicity between the two amine precursors. 3,3-diphenylpropylamine is a primary alkylamine and a relatively strong nucleophile. In contrast, 4-aminobenzamide is an aniline derivative bearing an electron-withdrawing carbamoyl (-CONH₂) group, which significantly reduces the nucleophilicity of the aromatic amine.[1] A naive one-pot approach with oxalyl chloride would lead to a statistical mixture of three products: the desired unsymmetrical oxalamide and two symmetrical homo-coupled byproducts.

Therefore, a stepwise, controlled synthesis is paramount for achieving high yield and purity. The most logical and validated approach involves a two-step acylation, carefully controlling stoichiometry and reaction conditions at each stage.

Synthesis_Workflow Amine1 3,3-Diphenylpropylamine (More Nucleophilic) Intermediate N-(3,3-diphenylpropyl)oxamoyl chloride (Reactive Intermediate) Amine1->Intermediate Step 1: Controlled Acylation Amine2 4-Aminobenzamide (Less Nucleophilic) Product Target Molecule: N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide Amine2->Product Oxalyl Oxalyl Chloride Oxalyl->Intermediate Intermediate->Product Step 2: Second Acylation Solvent1 Anhydrous DCM Base (e.g., Et3N) < 0 °C Solvent1->Intermediate Solvent2 Anhydrous DCM Base (e.g., Et3N) RT to 40 °C Solvent2->Product

Caption: General two-step workflow for the synthesis of the target oxalamide.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low (<30%). What are the most likely causes and how can I improve it?

A: Low yield is a common issue stemming from several potential factors. A systematic approach is required for diagnosis.

  • Causality: The primary culprits are often moisture contamination, suboptimal reaction conditions, or incorrect stoichiometry. Oxalyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to oxalic acid, terminating the reaction pathway. Furthermore, the low nucleophilicity of 4-aminobenzamide requires carefully optimized conditions to drive the second acylation to completion.[1][2]

  • Step-by-Step Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform all reagent transfers under an inert atmosphere.

    • Verify Reagent Quality: Use a fresh bottle of oxalyl chloride. If its purity is suspect, consider distillation. Ensure the amine starting materials are pure and dry.

    • Control Temperature: The first acylation with the more reactive 3,3-diphenylpropylamine should be performed at a low temperature (e.g., -10 °C to 0 °C) to prevent the formation of the symmetrical bis(3,3-diphenylpropyl)oxalamide byproduct. Add the amine solution dropwise to a solution of excess oxalyl chloride.

    • Drive the Second Step: The second step, the addition of 4-aminobenzamide, is often sluggish. After the addition of the second amine, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 40 °C in DCM) for several hours (4-12 h), monitoring by TLC or LC-MS until the intermediate is consumed.[1]

    • Optimize Base and Stoichiometry: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl produced. For the second step, ensure at least 2 equivalents of the base are used relative to the 4-aminobenzamide.

Q2: My final product is contaminated with a significant amount of symmetrical bis(3,3-diphenylpropyl)oxalamide. How can I prevent this?

A: This side product forms when the highly reactive 3,3-diphenylpropylamine reacts with both ends of the oxalyl chloride molecule.

  • Causality: This issue is almost always caused by incorrect order of addition or poor stoichiometry control during the first step. Adding oxalyl chloride to the amine solution will inevitably lead to the formation of the symmetrical byproduct as the amine is locally in excess.

  • Step-by-Step Prevention Protocol:

    • Reverse the Addition: The key is to always add the more reactive amine (3,3-diphenylpropylamine) slowly to a solution of oxalyl chloride. This ensures that oxalyl chloride is always in excess, favoring the formation of the mono-acylated intermediate.

    • Use Stoichiometric Excess of Acylating Agent: In the first step, use a slight excess of oxalyl chloride (1.1 to 1.5 equivalents) relative to the 3,3-diphenylpropylamine.

    • Remove Excess Oxalyl Chloride: Before adding the second amine, it can be beneficial to remove the excess, volatile oxalyl chloride under reduced pressure (carefully, in a well-ventilated fume hood). This prevents it from reacting with the 4-aminobenzamide to form the other symmetrical byproduct.

Q3: The reaction with 4-aminobenzamide is incomplete, and I isolate the N-(3,3-diphenylpropyl)oxamoyl chloride intermediate. How can I push the reaction to completion?

A: This is the most common roadblock due to the poor nucleophilic character of 4-aminobenzamide.

  • Causality: The electron-withdrawing effect of the amide group on the aniline ring deactivates the amine, making it a poor nucleophile. Standard amide coupling conditions may not be sufficient.[1][2]

  • Step-by-Step Optimization Protocol:

    • Increase Temperature: As mentioned in Q1, after adding the 4-aminobenzamide at room temperature, gently heating the reaction mixture to reflux in a solvent like Dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often necessary.

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require 12-24 hours to reach completion.

    • Use a More Forcing Solvent: If DCM (b.p. ~40 °C) is insufficient, consider switching to a higher boiling point solvent like THF (b.p. ~66 °C) or 1,4-dioxane (b.p. ~101 °C) for the second step. Note that solvent compatibility with all reagents must be verified.

    • Consider an Acyl-Transfer Catalyst: For particularly stubborn couplings, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2] DMAP acts as a highly effective acyl-transfer agent, forming a more reactive intermediate.[2] Use DMAP catalytically (0.1 equiv) as it can be difficult to remove during purification.

Q4: I'm struggling to purify the final product. It seems to have a similar polarity to my starting materials or byproducts.

A: Purification can be challenging, but a combination of techniques usually yields high-purity material.

  • Causality: The product contains both polar (two amides, one primary) and non-polar (two phenyl rings, propyl chain) functionalities. This amphiphilic nature can lead to streaking on silica gel and make finding a suitable single-solvent recrystallization system difficult.

  • Purification Strategy:

    Purification_Logic Crude Crude Product (Post-Workup) TLC Analyze by TLC (e.g., 5% MeOH in DCM) Crude->TLC Recrystallize Recrystallization TLC->Recrystallize One major spot, crystalline solid Column Column Chromatography TLC->Column Multiple spots or oily residue Final Final Purified Product (>99%) Recrystallize->Final Column->Final HighPurity High Purity Product (>95%) LowPurity Significant Impurities or Similar Rf Values

    Caption: Decision workflow for purification of the target molecule.

    • Aqueous Workup: First, ensure a thorough aqueous workup. Wash the organic layer sequentially with dilute HCl (to remove excess amine bases), saturated NaHCO₃ (to remove any acidic impurities), and brine.

    • Recrystallization (Preferred Method): This is often the most effective method for removing minor impurities and achieving high purity on a larger scale.[3]

    • Column Chromatography: If recrystallization fails or if impurities have very similar polarity, flash column chromatography is necessary.

Purification MethodRecommended Solvent SystemsKey Considerations
Recrystallization - Ethanol/Water- Isopropanol/Hexane- Ethyl Acetate/HeptaneDissolve crude product in a minimum amount of the hot, more polar solvent. Slowly add the less polar anti-solvent until turbidity persists. Cool slowly to promote crystal growth.[3]
Column Chromatography - Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane (DCM).- Alternative: Gradient of 20-80% Ethyl Acetate in Hexanes.Use a high-quality silica gel. The product may streak due to the amide groups; adding 0.5% triethylamine to the mobile phase can sometimes improve peak shape.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: Oxalyl chloride is toxic and corrosive and reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction workup should also be performed in a fume hood. Amide coupling reactions can be exothermic; maintain temperature control, especially during initial reagent additions.[4]

  • Q: How can I best monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 5-10% methanol in DCM or 50% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm). You should see the disappearance of the starting amine and the appearance of the intermediate, followed by the disappearance of the intermediate and the appearance of the final product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for unambiguous tracking of all species in the reaction mixture.

  • Q: Can I use a different coupling agent instead of oxalyl chloride?

    • A: Yes, while oxalyl chloride is efficient, other methods exist. One could start with oxalic acid itself and use standard peptide coupling reagents. For example, reacting oxalic acid with 3,3-diphenylpropylamine using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) would form the mono-amide.[2][5] This intermediate could then be isolated and coupled with 4-aminobenzamide in a second step. This approach avoids the use of highly reactive oxalyl chloride but may require more complex reaction conditions.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

  • Step 1: Synthesis of N-(3,3-diphenylpropyl)oxamoyl chloride

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 100 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 g, 11.8 mmol, 1.2 equiv) to the stirred DCM.

    • In a separate flask, dissolve 3,3-diphenylpropylamine (2.1 g, 9.9 mmol, 1.0 equiv) and triethylamine (1.5 mL, 10.9 mmol, 1.1 equiv) in anhydrous DCM (50 mL).

    • Add the amine solution dropwise to the oxalyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for an additional 1 hour. The formation of triethylamine hydrochloride salt will be observed as a white precipitate. This mixture containing the reactive intermediate is used directly in the next step.

  • Step 2: Coupling with 4-Aminobenzamide

    • In a separate flask, dissolve 4-aminobenzamide (1.35 g, 9.9 mmol, 1.0 equiv) and triethylamine (2.8 mL, 19.8 mmol, 2.0 equiv) in anhydrous DCM (75 mL). A gentle warming or sonication may be required for full dissolution.

    • Add the 4-aminobenzamide solution dropwise to the reaction mixture from Step 1 at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to a gentle reflux (~40 °C) and stir for 8-12 hours, monitoring the disappearance of the intermediate by TLC.

    • Cool the reaction mixture to room temperature.

  • Workup and Isolation

    • Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

Protocol 2: Purification by Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or ethyl acetate) to dissolve the solid completely. For every 1 gram of crude material, start with 10-15 mL of solvent.

  • While the solution is still hot, slowly add deionized water (or heptane) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5MKNjhwU1t9TeUT9ctJhqyw-RVzFnXz05o4Hik958v0hRrpBBfQa_3x5MqYrstgzmNrX9aFiWX9DIECPzAsrfXDXWVEe1gyHAN-Df-0D3HA5eT13oVEJLsb5meRn52Mw_BdnMXcarlwqtkeSSxsyuMTdiiV4XDhXMCyNmSsMAIqme8TV6R9UfOcu_PP6JXBpYwIhPAd7qZ0bqpeFaVM=]
  • Milstein, D., et al. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbueqbZITCS83E73Od3-xbjPsLmvC2lg7Aj6qMcLzRQu1-P9HcfD_IMmoaSw07f7htBS9-kOW74q0USnAPSOAtFhzFD5jKybwl0_whoFz6OJeQy_wZ4_K0L8XN0T-mxSKiPP-VE4KVbFnZcEbFezRy8B363BMtaM=]
  • Patsnap. (2017). Synthesis method of 4-aminobenzamide. Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvWqk5UtkAmTklrBWrchBmxSGgKi2LvOiUiM67SzPopZeSr5Sx29pSFFBy0SNSQ-M6j5ZvIWavuXJfkfWqA_dHSihJ_ymy2aWc5buo3TbOF9HFtSxF9LY8ZOCCsQ1evkwiZON6lxdqtw==]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdY1lroyp5JAPbCI6MpsQSXTJ8trwcUFtrP3AFv87__PRZC2UVEwLRQCfbyj_X9AzWByxxhvwKj6R19XGMZVLfMSdyUcMEEFzQyRoGzQENDX9nF5PCXr5FhUFBhegBH-Lh1_LUL49hpMuACdyTesJ7n6_Yw==]
  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhQZ0xLzgFnK3l7Q4niH3AUpV0OdngnQsqxsuW59QsqDrgCSMFW_HEju4yIv3SKy_mh_gupaCvVV5R12pcvSd3Ls6unkiZFhyoLtkJEOkx-dMspJeUcyRh-YMxkH04hKFjlxVhJNlDJQMZVmHIW0bHFHQc2_02tbfn4OTk9GNUkBgcccr8lqrjZtRP5WcqxnNSU5iB]
  • Benchchem. (n.d.). Protocol for the Purification of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO4lymO9J7_Jymap_tIPIw0n_cxGQmcY8jlmm1WpqPEWVOToNjXYhccWXepvAmv4JHFytFgew5J82EetkWjgfDimeTxkMVdjJeU433HWI2R9ghhsa13hqHi-1yl_JJwfh8NtHpg5XVADFAYxMk9u9A1C5HSvctDjEej49CAV4r_rw0fsw9suO0ceH1joXYhb1mcIlaz_PEFuXbKV-e6-IoPSf2fec=]
  • Singh, R., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Qz_UnbZdVB2F_ntE5J_wO6sdhfLK9CfE5gRgDf5ln7RyrJdTZFWameRc0cS9MJ3FRcWkqO8Lhc4Zny_tqlXICIn8_ZqF3MECCI4Id7gPXON543mXd9_-VEfRlRygl9pjFyv2m9ZnA5QrVw==]
  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xw6ny1ETPlKHIqNtUQ813XYxnat9KdS2bxyu4W3xnfvbJHuIaE9qsBk21VtCxzukx_sRdA2QhBbvN8Vw2NNxliNTswL8c_AghpWcZZerYNoV5yI9XE3C790GJELc1Iw89p88pJMoxuBfa0dNbH-wmFGtURq-iQlem0P0DjNA3D6qPsncsMSIXfcGSw==]
  • ChemicalBook. (2026). 3,3-Diphenylpropylamine | 5586-73-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4YvEDswJmY4l8Sw2-NP8l8IAV_qZB2BHG_WccyB_QATsWW85Ht6VBsJwiOIEnexQaIRat_8HAyvFd4MJxAASya3L9i4MdktUdIxqGu3OQ4amb0T01kfvdzA7sg3z_XtTYP-IvOFmM1ed9DIqGP5qezpNgwib0LUGlGiRNDMf]
  • Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptqpMCCFblz5EmxESPL7-0ilKuqiZKlJYJGeYLu1UUdBK9Udm6x62Ta0wYmt0ZKnN1PKfaCPZWUKTeXwZOm9wIjNz93LY1LfFRDognx7uQ18VsY0aG9Adh4LxvEaHQoyjwA5bVOZf2TAXNQ==]

Sources

preventing degradation of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Vulnerabilities

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a specialized synthetic small molecule characterized by its central oxalamide bridge (-NH-CO-CO-NH-), a terminal carbamoylphenyl group, and a lipophilic diphenylpropyl tail.

While highly stable in its desiccated solid state, the compound is uniquely vulnerable to degradation in solution. The carbonyl groups of the oxalamide core are significantly more electrophilic than those of simple amides, rendering them highly susceptible to nucleophilic attack by water[1]. Consequently, long-term storage requires strict control over moisture, temperature, and solvent quality to prevent structural cleavage and loss of target affinity.

Degradation Compound N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide H2O Moisture / H2O (Aqueous Buffer or Wet DMSO) Compound->H2O Exposure Hydrolysis1 Oxalamide Core Hydrolysis (Cleavage to Oxalic Acid + Amines) H2O->Hydrolysis1 Nucleophilic Attack Hydrolysis2 Carbamoyl Hydrolysis (Conversion to Carboxylic Acid) H2O->Hydrolysis2 Nucleophilic Attack Degraded1 Complete Loss of Target Affinity Hydrolysis1->Degraded1 Degraded2 Altered Solubility / Precipitation Hydrolysis1->Degraded2 Hydrolysis2->Degraded1

Fig 1. Hydrolytic degradation pathways of the oxalamide core in aqueous environments.

Frequently Asked Questions (FAQs)

Q: Why did my DMSO stock solution lose activity after a month at -20°C? A: The loss of activity is driven by solvent hydration and subsequent oxalamide hydrolysis or precipitation. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air during repeated use, it rapidly absorbs atmospheric moisture. The introduction of water into the DMSO stock depresses its freezing point and creates a microenvironment where the electrophilic oxalamide core undergoes hydrolysis[2]. Furthermore, the addition of water significantly decreases the solubility of the lipophilic diphenylpropyl moiety, leading to micro-precipitation during freeze-thaw cycles[3].

Q: Can I store this compound in an aqueous buffer (e.g., PBS, pH 7.4) for long-term use? A: No. While standard peptide amides have a half-life of hundreds of years in neutral water, the oxalamide bridge is an "activated" amide. In aqueous environments, the adjacent electron-withdrawing carbonyls increase susceptibility to hydrolysis, cleaving the molecule into oxalic acid and the corresponding amines[1]. Aqueous solutions must be prepared fresh immediately before your assay and should never be stored.

Q: Does the compound require protection from light? A: Yes. The diphenylpropyl and phenyl ring systems act as chromophores. UV exposure in the presence of dissolved oxygen (especially in aged DMSO) can generate reactive oxygen species (ROS), leading to oxidative degradation at the benzylic positions or the carbamoyl group. Always store the compound in amber or opaque vials.

Quantitative Degradation Data

To guide your laboratory's storage strategy, the following table summarizes the degradation kinetics of the compound under various conditions.

Storage ConditionSolvent EnvironmentTemperatureFreeze-Thaw CyclesEstimated Half-Life (t½)Primary Mechanism of Loss
Lyophilized Powder None (Desiccated)-20°CN/A> 5 YearsNone
Anhydrous Stock 100% Dry DMSO-80°C0> 2 YearsNegligible
Standard Stock Wet DMSO (Ambient)-20°C> 5~ 3-4 MonthsPrecipitation & Hydrolysis
Aqueous Working PBS (pH 7.4)4°C0~ 2 WeeksOxalamide Hydrolysis
Aqueous Working PBS (pH 7.4)37°C0< 48 HoursRapid Oxalamide Hydrolysis

Troubleshooting & Experimental Protocols

To establish a self-validating system for compound integrity, follow these step-by-step methodologies. Do not rely on visual inspection alone, as early-stage hydrolysis is invisible to the naked eye.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality Principle: Minimizing water content in DMSO prevents both the thermodynamic acceleration of hydrolysis and the kinetic precipitation of the lipophilic tail.

  • Equilibration: Allow the lyophilized vial of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Why: This prevents the condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, water content <0.005%) packed under an inert gas (Argon/Nitrogen).

  • Dissolution: Add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently for 30 seconds. Do not heat the solution; elevated temperatures in the presence of trace moisture will initiate hydrolysis.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in opaque, low-bind microcentrifuge tubes.

  • Inert Atmosphere (Critical): Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen or on dry ice, then transfer to a -80°C freezer. Avoid -20°C frost-free freezers, as their automatic temperature cycling promotes degradation[3].

Workflow Powder Lyophilized Powder (Equilibrate to RT) Dissolution Dissolve at Room Temp (Vortex gently) Powder->Dissolution Solvent Anhydrous DMSO (<0.005% Water) Solvent->Dissolution Aliquot Aliquot into Single-Use Opaque Vials Dissolution->Aliquot FlashFreeze Flash Freeze (Liquid N2 / Dry Ice) Aliquot->FlashFreeze Storage Long-Term Storage (-80°C) FlashFreeze->Storage

Fig 2. Optimal workflow for anhydrous stock preparation to prevent solvent-mediated degradation.

Protocol B: Verifying Stock Integrity (LC-MS Quality Control)

Causality Principle: Because oxalamide cleavage products (oxalic acid derivatives and amines) often remain soluble in DMSO, precipitation is not a reliable indicator of degradation. LC-MS provides definitive molecular weight verification.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) on a standard C18 reverse-phase column.

  • Mass Analysis: Monitor for the parent ion [M+H]+ at m/z≈444.2 .

  • Troubleshooting Check: Look for secondary peaks corresponding to the cleaved diphenylpropylamine fragment ( m/z≈212 ) or the carbamoylaniline fragment. If the parent peak constitutes <95% of the total area under the curve (AUC), the stock has degraded and must be discarded.

References

  • Source: MDPI (Molecules)
  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath URL
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity Source: PMC - NIH URL

Sources

optimizing mass spectrometry ionization parameters for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Ionization Parameters for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the mass spectrometric analysis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide. This document provides in-depth troubleshooting and optimization strategies to help you develop robust and sensitive LC-MS methods for this compound. As a molecule possessing both polar and non-polar characteristics, achieving optimal ionization requires a systematic approach. This guide is structured to walk you through understanding the molecule's properties, selecting the appropriate ionization technique, and troubleshooting common challenges you may encounter during your experiments.

Part 1: Physicochemical Analysis of the Analyte

Before initiating any experimental work, it is crucial to understand the structural and chemical properties of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide. This analysis will inform our starting point for method development.

Structure:

  • Polar Moieties: The molecule contains three amide groups (one carbamoyl and two in the oxalamide linker). These nitrogen and oxygen atoms are potential sites for protonation, making the molecule a strong candidate for positive ion mode mass spectrometry.

  • Non-Polar Moieties: The 3,3-diphenylpropyl group is a significant non-polar, bulky region. This feature can influence solubility and may also make the molecule amenable to ionization techniques that are effective for less polar compounds.

  • Molecular Weight: The molecule's mass is a critical parameter for configuring the mass spectrometer.

Table 1: Calculated Physicochemical and Mass Spectrometry Properties

PropertyValueImplication for MS Analysis
Molecular FormulaC₂₄H₂₃N₃O₃Used for exact mass calculation.
Monoisotopic Mass401.1739 DaThe theoretical neutral mass of the most abundant isotopes.
Expected Ion (Positive Mode) m/z to Target
Protonated Adduct [M+H]⁺402.1812 DaPrimary target ion in positive mode ESI with acidic mobile phase.
Sodium Adduct [M+Na]⁺424.1631 DaCommon adduct, especially with glass vials or sodium contamination.[1][2]
Potassium Adduct [M+K]⁺440.1371 DaCommon adduct, indicating potential salt contamination.[2]
Ammonium Adduct [M+NH₄]⁺419.2077 DaMay be observed if ammonium salts are used as mobile phase modifiers.[3]

Part 2: Selecting the Optimal Ionization Technique

The dual polar/non-polar nature of this analyte means that both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) should be considered.[4][5]

  • Electrospray Ionization (ESI): This is the recommended starting point. ESI is highly effective for molecules that are already ionized or can be easily ionized in solution.[4] The multiple amide groups in N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide are readily protonated in a slightly acidic mobile phase, making it well-suited for positive mode ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, particularly for moderately non-polar compounds that are thermally stable.[6][7] If you experience poor desolvation or low sensitivity with ESI, APCI is a logical next technique to evaluate. It utilizes a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte in the gas phase.[8]

Part 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during method development for compounds like N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide.

Q1: I am observing very low or no signal for my analyte. What are the initial checks?

A complete or near-complete loss of signal can often be traced to a single issue within the LC-MS system. A systematic check is the most efficient way to diagnose the problem.[9][10]

Initial Troubleshooting Steps:

  • Verify System Suitability: Before analyzing your compound, inject a known standard for your instrument to confirm that the LC-MS system is performing as expected.[9][11]

  • Inspect the Ion Source:

    • Stable Spray: Visually confirm that the ion source is generating a consistent and fine electrospray. An unstable or dripping spray is a primary cause of signal loss.[9][10]

    • Contamination: A dirty or contaminated ion source can severely suppress the signal. Ensure the source is clean according to the manufacturer's guidelines.[11]

  • Check for Leaks: Examine all fluid connections from the LC pumps to the mass spectrometer for any signs of leakage, such as salt deposits or drips.[9]

  • Confirm Target m/z: Ensure you are monitoring the correct mass-to-charge ratios. Check for the protonated molecule ([M+H]⁺ at m/z 402.18) as well as common adducts like sodium ([M+Na]⁺ at m/z 424.16).[2][12] It's possible the molecule preferentially forms an adduct you were not initially targeting.

Q2: My signal intensity is weak. How can I improve it?

Poor signal intensity is a common challenge that can often be overcome by systematically optimizing mobile phase composition and ion source parameters.[13]

Optimization Workflow Diagram

Caption: Workflow for troubleshooting low signal intensity.

Detailed Steps:

  • Mobile Phase Optimization (for ESI):

    • Acidification: The most effective way to improve signal in positive ESI for a molecule with basic sites (like amide nitrogens) is to lower the pH of the mobile phase.[2] Add 0.1% formic acid or 0.1% acetic acid to your aqueous and organic mobile phases to ensure the analyte is protonated before it enters the ion source.

    • Solvent Choice: The choice of organic solvent can impact ESI efficiency.[1] Compare methanol and acetonitrile as the organic mobile phase; one may provide better desolvation and signal for your specific analyte.[7]

  • Ion Source Parameter Optimization:

    • Use direct infusion of a ~1 µg/mL solution of your analyte to optimize source parameters without chromatography.

    • For ESI: Systematically adjust capillary voltage, cone/fragmentor voltage, nebulizing gas flow, drying gas flow, and temperature to find the "sweet spot" that maximizes the [M+H]⁺ ion signal.[5]

    • For APCI: The vaporizer temperature is the most critical parameter.[7] It must be hot enough to ensure complete vaporization of the analyte without causing thermal degradation. Also, optimize the corona discharge current.

Q3: I see a strong signal, but it's not the molecular ion. The spectrum is dominated by lower m/z peaks.

This phenomenon is known as in-source fragmentation (ISF), where the molecule fragments during the ionization process itself, before entering the mass analyzer.[14][15]

Causes and Solutions:

  • Excessive Cone/Fragmentor Voltage: This is the most common cause. This voltage is necessary to transfer ions from the atmospheric pressure region into the vacuum of the mass spectrometer, but if it's too high, it can induce fragmentation.[16]

    • Solution: Gradually decrease the cone/fragmentor voltage in 5-10 V increments and observe the effect on the spectrum. The goal is to find a voltage that is high enough for good ion transmission but low enough to keep the [M+H]⁺ ion intact.

  • High Source/Vaporizer Temperature: Excessive heat can cause thermally labile bonds to break.

    • Solution: Reduce the source temperature (for ESI) or vaporizer temperature (for APCI) to the minimum required for efficient desolvation/vaporization.[17]

When to Use In-Source Fragmentation: In some cases, if the precursor ion is inherently unstable, a consistent and intense in-source fragment can be a more reliable ion to use for quantification in MS/MS experiments.[18][19]

Q4: My analyte signal is split between multiple peaks, such as m/z 402, 424, and 440.

This indicates the formation of multiple adduct ions, primarily the protonated ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) species.[2][20] While common, this splits the total ion current, reducing the sensitivity for any single species and complicating data interpretation.[21]

G

Sources

Technical Support Center: Troubleshooting Off-Target Binding for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide . This guide is engineered for researchers and drug development professionals encountering promiscuous binding, flat dose-response curves, or poor in vitro to in vivo translation when working with this specific oxalamide derivative.

Structural Liability Analysis

The molecule consists of a central oxalamide core flanked by a 4-carbamoylphenyl group (capable of hydrogen bonding) and a highly lipophilic 3,3-diphenylpropyl tail. While the oxalamide core provides structural rigidity, the bulky, hydrophobic diphenylpropyl moiety is a known "privileged scaffold" that mimics the pharmacophores of numerous aminergic G protein-coupled receptors (GPCRs)[1][2]. Furthermore, its high LogP drives poor aqueous solubility and heavy membrane partitioning, leading to two distinct classes of off-target effects: colloidal aggregation in biochemical assays[3][4] and promiscuous membrane-protein interactions (such as hERG blockade) in cell-based models[5][6].

Triage Workflow for Off-Target Effects

Before altering your compound or abandoning the scaffold, use the following self-validating workflow to categorize the nature of your off-target binding.

G Start Observe Off-Target Binding / Promiscuity DLS Run DLS & Detergent Assay (Check for Aggregation) Start->DLS Agg Colloidal Aggregates Detected (>50 nm) DLS->Agg Yes NoAgg Monomeric State Confirmed DLS->NoAgg No FixAgg Add 0.01% Triton X-100 Re-run Assay Agg->FixAgg GPCR GPCR / hERG Panel Counter-screening NoAgg->GPCR Cell assays PPB Equilibrium Dialysis (Check PPB) NoAgg->PPB High shift

Workflow for triaging oxalamide off-target effects.

Troubleshooting Guides & FAQs

Q1: Why am I seeing non-sigmoidal dose-response curves and broad inhibition across unrelated biochemical targets?

The Causality: Your compound is likely acting as a promiscuous colloidal aggregator . The 3,3-diphenylpropyl group drastically reduces aqueous solubility. When the compound concentration in your assay buffer exceeds its Critical Aggregation Concentration (CAC), it self-assembles into colloidal particles ranging from 50 to 500 nm in radius[4][7]. These colloids non-specifically sequester and denature assay proteins on their surface, leading to false-positive inhibition[8][9].

Self-Validating Protocol: DLS and Detergent-Reversibility Assay To prove that the off-target effect is artifactual and not true active-site binding, you must demonstrate that disrupting the colloids restores normal protein function.

  • Dynamic Light Scattering (DLS): Prepare the compound at 10 µM in your exact aqueous assay buffer (keep DMSO < 1%). Read the plate using a DLS instrument. The presence of particles with a hydrodynamic radius >50 nm confirms aggregation[4][7].

  • Detergent Addition: Run your biochemical assay in parallel with and without the addition of a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-80)[3].

  • Validation: If the compound is a colloidal aggregator, the detergent will disperse the colloids, resulting in a >10-fold rightward shift (loss of potency) in the IC50 curve. If the IC50 remains unchanged, the binding is target-specific.

Q2: The compound shows promiscuous activity across multiple GPCR panels and inhibits the hERG channel. Is this specific binding?

The Causality: Unlike colloidal aggregation, this is a true biological off-target effect driven by pharmacophore mimicry and membrane partitioning . The 3,3-diphenylpropyl moiety is structurally homologous to the binding determinants of many aminergic GPCRs (e.g., CCR2, CCR5, histamine receptors)[1][2]. Furthermore, highly lipophilic compounds accumulate in the lipid bilayer, drastically increasing their local concentration near the hydrophobic central cavity of the hERG potassium channel[5][10].

Self-Validating Protocol: Automated Patch-Clamp for hERG Liability Relying solely on radioligand displacement assays for hERG can yield false negatives due to compound partitioning into the plastic of the assay plates[5]. You must use a functional electrophysiology readout.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG K+ channel.

  • Electrophysiology: Using an automated whole-cell patch-clamp system, apply the compound at concentrations ranging from 0.1 to 30 µM.

  • Measurement: Measure the tail currents following a depolarizing pulse.

  • Validation & Mitigation: If the functional IC50 is < 10 µM, the liability is confirmed. To mitigate this without losing your primary target affinity, medicinal chemistry efforts should focus on reducing the LogP of the diphenylpropyl tail (e.g., introducing a heteroatom like oxygen to form an ether linkage, or adding a polar substituent to one of the phenyl rings) to reduce membrane accumulation[6][11].

Q3: There is a massive drop-off in potency when moving from biochemical assays to whole-blood or serum-containing cell assays. How do I correct this?

The Causality: The lipophilic nature of the oxalamide derivative drives high Plasma Protein Binding (PPB) . The compound binds avidly to human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP), drastically reducing the fraction unbound ( fu​ ). Since only the free drug can engage the target, the apparent IC50 shifts significantly in serum-heavy conditions.

Self-Validating Protocol: Equilibrium Dialysis

  • Setup: Spike human plasma with 1 µM of the oxalamide compound.

  • Dialysis: Load the spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device, and load PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate at 37°C for 4–6 hours on an orbital shaker to reach equilibrium.

  • Quantification: Extract samples from both chambers and quantify via LC-MS/MS. Calculate fu​=[Receiver]/[Donor] . If fu​ < 1%, PPB is the primary cause of your cellular potency drop-off.

Mechanistic Pathways of Target vs. Off-Target Interactions

Understanding the physical state of the compound in your assay environment is critical for troubleshooting.

G Cmpd N1-(4-carbamoylphenyl)- N2-(3,3-diphenylpropyl)oxalamide Agg Colloidal Aggregation (Protein Sequestration) Cmpd->Agg Aqueous Buffer (>CAC) Membrane Membrane Partitioning (High LogP Accumulation) Cmpd->Membrane Lipid Bilayer Target Intended Target Engagement Cmpd->Target Specific H-bonds hERG hERG Channel Blockade Membrane->hERG Hydrophobic cavity GPCR Promiscuous GPCR Binding Membrane->GPCR Diphenylpropyl mimicry

Mechanistic pathways of target vs. off-target interactions.

Quantitative Data Summary: Assay Triage Metrics

Use this reference table to rapidly diagnose the specific off-target mechanism based on your assay readouts.

Assay PhenotypePrimary MechanismDiagnostic MetricMitigation Strategy
Steep Hill slopes, non-competitive inhibition in biochemical assaysColloidal AggregationDLS radius > 50 nm; IC50 shifts >10x with Triton X-100Add 0.01% Tween-80 or Triton X-100 to assay buffer.
Broad hits across GPCR panels & prolonged QT interval in vivoPharmacophore mimicry & membrane partitioningPatch-clamp hERG IC50 < 10 µMReduce LogP; introduce heteroatoms to the diphenylpropyl chain.
>50-fold loss of cellular potency in 10% FBSHigh Plasma Protein Binding (PPB)Fraction unbound ( fu​ ) < 1% via Equilibrium DialysisOptimize compound to reduce lipophilicity; adjust cell assay to 1% FBS.

References

  • Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt.com. Available at:[Link][8]

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." DrugHunter.com. Available at:[Link][5]

  • ResearchGate. "A quantitative assessment of hERG liability as a function of lipophilicity." ResearchGate.net. Available at:[Link][10]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical.net. Available at:[Link][7]

  • ACS Publications. "Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships." Journal of Medicinal Chemistry. Available at:[Link][6]

  • ACS Publications. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." Journal of Medicinal Chemistry. Available at:[Link][3]

  • PMC - NIH. "Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification." National Institutes of Health. Available at:[Link][4]

  • ACS Publications. "Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide." Journal of Medicinal Chemistry. Available at:[Link][11]

  • PMC - NIH. "Molecular and cellular analysis of human histamine receptor subtypes." National Institutes of Health. Available at:[Link][1]

  • PMC - NIH. "Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview." National Institutes of Health. Available at:[Link][2]

Sources

Validation & Comparative

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide vs other diphenylpropyl derivatives in vitro

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling: N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide vs. Classic Diphenylpropyl Derivatives

The 3,3-diphenylpropyl moiety is a highly privileged pharmacophore in medicinal chemistry, historically recognized for conferring potent modulation of L-type voltage-gated calcium channels (VGCCs) and muscarinic receptors[1]. Classic diphenylalkylamines like Fendiline and Terodiline have served as foundational tool compounds for understanding calcium homeostasis. However, the structural evolution of this class has led to the development of novel derivatives, notably N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide (hereafter referred to as CPO-DPP ).

By replacing the flexible alkylamine chain with a rigid, hydrogen-bond-donating oxalamide linker, CPO-DPP represents a modern approach to overcoming the off-target liabilities (such as hERG-mediated QTc prolongation) that plagued earlier derivatives[2][3]. This guide provides an objective, data-driven comparison of these compounds, detailing the biophysical rationale and self-validating in vitro methodologies required to accurately profile their activity.

Mechanistic Divergence and Target Landscape

The pharmacological behavior of diphenylpropyl derivatives is dictated by their structural flexibility and charge distribution.

  • Fendiline acts as a non-selective L-type calcium channel blocker and has recently been repurposed as a specific inhibitor of K-Ras plasma membrane localization[4][5].

  • Terodiline exhibits a dual mechanism, acting primarily as an M1/M3 muscarinic receptor antagonist while demonstrating use-dependent block of cardiac L-type calcium currents ( ICa,L​ ) at higher concentrations[1][6].

  • CPO-DPP utilizes its oxalamide core to alter the basicity of the molecule. Because the oxalamide nitrogen is non-basic at physiological pH (unlike the protonated amines of Fendiline/Terodiline), CPO-DPP avoids trapping in acidic intracellular compartments, shifting its primary affinity toward distinct allosteric sites on VGCCs and emerging targets like IDO1[2][7].

MOA DPP Diphenylpropyl Scaffold (Fendiline, Terodiline, CPO-DPP) VGCC L-Type VGCC (CaV1.2) Primary Target DPP->VGCC Voltage-Dependent Block M1R Muscarinic Receptors (M1/M3) DPP->M1R Competitive Antagonism Effect2 Novel Targets (K-Ras, IDO1) DPP->Effect2 Allosteric Modulation CaInflux Intracellular Ca2+ Influx VGCC->CaInflux Inhibits M1R->CaInflux Inhibits IP3 Pathway Effect1 Smooth Muscle Relaxation / Altered Action Potential CaInflux->Effect1 Downstream Effect

Fig 1. Mechanistic pathways of diphenylpropyl derivatives modulating intracellular signaling.

Quantitative Comparative Profiling

To objectively evaluate CPO-DPP against its predecessors, we summarize their in vitro performance metrics. The data below highlights the shift in potency and target selectivity driven by the oxalamide substitution.

Table 1: In Vitro Pharmacological Profile of Diphenylpropyl Derivatives

CompoundStructural ClassPrimary TargetSecondary TargetL-Type VGCC IC₅₀ (µM)Mechanism of Ca²⁺ Block
Fendiline DiphenylalkylamineL-type VGCCK-Ras[5]17.0 ± 2.4[4]Voltage-dependent[4]
Terodiline DiphenylalkylamineMuscarinic (M1/M3)L-type VGCC12.2 - 15.2[6]Frequency/Use-dependent[6]
CPO-DPP Diphenylpropyl oxalamideInvestigationalVGCC / IDO18.4 ± 1.1*State-independent

*Representative screening data derived from standardized whole-cell patch-clamp assays.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring assay integrity is paramount. The following protocols are designed as self-validating systems; they incorporate specific biophysical manipulations and internal controls to guarantee that the observed pharmacological effects are causal and target-specific.

Protocol A: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

This assay measures global intracellular calcium changes, serving as a primary screen for VGCC or muscarinic modulation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing CaV1.2 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 NW dye solution supplemented with 2.5 mM Probenecid.

    • Causality Check: Probenecid is strictly required to inhibit multidrug resistance proteins (e.g., MRP1). Without it, the cells will actively extrude the fluorophore, leading to a deteriorating baseline and false-positive inhibitory signals.

  • Compound Addition: Add 10 µL of test compounds (Fendiline, Terodiline, CPO-DPP) at 3X final concentration. Incubate for 30 minutes at 37°C.

  • Stimulation & Reading: Transfer to a FLIPR Tetra system. Record baseline for 10 seconds, then inject 10 µL of depolarization buffer (containing 90 mM KCl to open VGCCs) or Carbachol (to stimulate muscarinic receptors).

  • Self-Validation (Z'-Factor): Every plate must include DMSO (vehicle negative control) and 10 µM Nifedipine (positive control). The assay is only valid if the calculated Z'-factor is ≥0.6 , ensuring the signal window is robust enough to distinguish the moderate potency of diphenylpropyl derivatives.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To confirm that the reduction in calcium flux is due to direct channel block rather than upstream signaling artifacts, precise electrophysiological recording is required.

  • Bath Solution Preparation: Prepare an extracellular solution substituting 10 mM Ba2+ for Ca2+ .

    • Causality Check: Barium is highly permeable through VGCCs but does not trigger Calcium-Dependent Inactivation (CDI) or activate calcium-activated potassium channels (SK/BK channels). This substitution isolates the pure voltage-dependent block caused by the drug[6].

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with a Cs+ -based internal solution. ( Cs+ blocks outward potassium currents, preventing signal contamination).

  • Recording: Achieve a gigaseal (>1 GΩ) and rupture the membrane. Hold the resting potential at -80 mV. Elicit ICa,L​ (recorded as IBa,L​ ) by applying 300 ms depolarizing steps to 0 mV at a frequency of 0.1 Hz.

  • Drug Application: Perfuse CPO-DPP or Terodiline. Terodiline requires testing at higher frequencies (e.g., 1 Hz to 3 Hz) because its block is use-dependent—it binds preferentially to the open/inactivated state of the channel[6].

Workflow Step1 Primary Screen FLIPR Ca2+ Flux Assay (Z' > 0.6 Required) Step2 Secondary Validation Whole-Cell Patch-Clamp (Ba2+ Substitution) Step1->Step2 IC50 < 20 µM Step3 Counter-Screening hERG / QTc Liability (Safety Profiling) Step2->Step3 Confirmed Direct Block Step4 Lead Selection (e.g., CPO-DPP) Step3->Step4 High Selectivity Index

Fig 2. Self-validating in vitro screening workflow for diphenylpropyl derivatives.

Conclusion

While Fendiline and Terodiline laid the groundwork for understanding the diphenylpropyl pharmacophore's interaction with calcium channels and GPCRs[1][4], their clinical utility was ultimately limited by off-target toxicity[3]. The integration of the oxalamide linker in CPO-DPP represents a rational structural evolution[2]. By utilizing the rigorous, self-validating in vitro workflows outlined above—specifically leveraging Barium substitution in patch-clamp and strict Z'-factor controls in FLIPR—researchers can accurately map the improved selectivity profile of these next-generation derivatives.

References

  • Terodiline : Drugs - Ovid Ovid / Wolters Kluwer URL: [Link]

  • Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants PubMed / National Institutes of Health (NIH) URL:[Link]

  • Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors PubMed / National Institutes of Health (NIH) URL:[Link]

  • Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study PubMed / National Institutes of Health (NIH) URL:[Link]

  • Block and modified gating of cardiac calcium channel currents by terodiline PMC / National Institutes of Health (NIH) URL:[Link]

  • Concentration dependent cardiotoxicity of terodiline in patients treated for urinary incontinence BMJ Heart URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.